Fmoc-L-Leu-MPPA
Description
The exact mass of the compound this compound is 531.22570239 g/mol and the complexity rating of the compound is 787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]oxymethyl]phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33NO7/c1-20(2)17-28(30(35)38-18-21-11-13-22(14-12-21)37-16-15-29(33)34)32-31(36)39-19-27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-14,20,27-28H,15-19H2,1-2H3,(H,32,36)(H,33,34)/t28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQVOEUFBLTCMI-NDEPHWFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-L-Leu-MPPA: A Technical Guide to its Role in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex amino acid sequences. A critical step in this process is the anchoring of the first amino acid to the solid support, a stage often fraught with the risk of racemization, which can compromise the purity and biological activity of the final peptide. This technical guide provides an in-depth exploration of Fmoc-L-Leu-MPPA, a pre-loaded amino acid linker conjugate designed to mitigate this challenge. We will delve into its chemical properties, its pivotal role in minimizing epimerization of the C-terminal amino acid, and provide detailed experimental protocols for its application in SPPS.
Introduction to this compound
This compound is a chemical compound that combines three key moieties: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the amino acid L-leucine, and a 3-(4-oxymethylphenoxy)propionic acid (MPPA) linker. This pre-formed conjugate is a crucial building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its primary function is to facilitate the attachment of the first amino acid, in this case, L-leucine, to an aminomethyl-functionalized solid support (resin).
The use of this compound offers a significant advantage over traditional methods of loading the first amino acid, which often involve the activation of the amino acid's carboxyl group in the presence of the resin. This traditional activation step can lead to a side reaction known as epimerization or racemization, where the desired L-amino acid is converted to its D-enantiomer, leading to impurities that are difficult to remove. By pre-attaching the Fmoc-L-leucine to the MPPA linker, the subsequent coupling to the resin occurs via a more stable amide bond formation, significantly reducing the risk of epimerization.[1]
Chemical Properties and Quantitative Data
A clear understanding of the physicochemical properties of this compound is essential for its effective use in SPPS. The following tables summarize its key characteristics.
| Property | Value |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-leucine-3-(4-oxymethylphenoxy)propionic acid |
| Synonyms | Fmoc-Leu-MPPA, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine-[4-(2-carboxyethoxy)phenyl]methyl ester |
| CAS Number | 864876-90-4 |
| Molecular Formula | C₃₁H₃₃NO₇ |
| Molecular Weight | 531.61 g/mol |
| Appearance | White to off-white powder |
| Storage Temperature | 2-8°C |
| Performance Metric in SPPS | Value |
| Epimerization Level of C-terminal Amino Acid | < 0.5%[2][3] |
| Typical Resin Loading | 0.3 - 0.8 meq/g (when pre-loaded on resin)[4] |
The Role of this compound in Suppressing Epimerization
The primary advantage of using this compound lies in its ability to minimize the racemization of the C-terminal amino acid during its attachment to the solid support.
The Problem of Epimerization in Standard SPPS Loading
In traditional SPPS, the first Fmoc-protected amino acid is coupled to a hydroxyl-functionalized resin (like Wang resin) using activating agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activation of the carboxylic acid can lead to the formation of a symmetric anhydride or an activated ester, which is susceptible to deprotonation at the α-carbon, especially for sterically hindered amino acids. This deprotonation can lead to the formation of an oxazolone intermediate, which readily racemizes. Subsequent reaction with the resin's hydroxyl group then yields a mixture of L- and D-amino acids attached to the support.[2]
The this compound Solution
This compound circumvents this issue by altering the coupling chemistry. The Fmoc-L-leucine is first attached to the MPPA linker in solution via an ester bond. This pre-formed conjugate is then coupled to an aminomethyl resin. The key difference is that this second coupling step involves the formation of a stable amide bond between the carboxylic acid of the MPPA linker and the amino group of the resin. This amide bond formation reaction does not proceed through an oxazolone intermediate, thus preserving the stereochemical integrity of the C-terminal leucine residue.[1][2]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent application in SPPS.
Synthesis of this compound
This protocol describes the esterification of Fmoc-L-Leucine with the MPPA linker.
Materials:
-
Fmoc-L-Leucine
-
3-(4-Hydroxymethylphenoxy)propionic acid (MPPA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Fmoc-L-Leucine (1 equivalent) and MPPA (1 equivalent) in a mixture of DCM and a minimal amount of DMF to ensure solubility.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC or EDC (1.1 equivalents) in DCM.
-
Slowly add the DCC/EDC solution to the reaction mixture while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.
Loading of this compound onto Aminomethyl Resin
This protocol details the procedure for coupling the pre-formed this compound to an aminomethyl-functionalized solid support.
Materials:
-
Aminomethyl polystyrene resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Acetic anhydride/Pyridine/DCM (for capping)
Procedure:
-
Resin Swelling: Swell the aminomethyl resin in DMF for at least 1 hour in a reaction vessel.
-
Coupling:
-
Dissolve this compound (2-3 equivalents relative to the resin substitution) in DMF.
-
Add HOBt or Oxyma Pure (2-3 equivalents) and DIC (2-3 equivalents) to the this compound solution.
-
Pre-activate the mixture for 5-10 minutes at room temperature.
-
Drain the DMF from the swollen resin and add the activated this compound solution.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride, pyridine, and DCM (e.g., 1:1:3 v/v/v) for 30 minutes.
-
Washing: Wash the resin sequentially with DCM (3 times), DMF (3 times), and finally with DCM (3 times) for storage or proceed to the next step of SPPS.
Standard SPPS Cycle using this compound Loaded Resin
Once the first amino acid is loaded, the peptide chain is elongated through repetitive cycles of deprotection and coupling.
1. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the leucine.
-
Drain the piperidine solution and repeat the treatment for another 10-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
2. Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) in DMF.
-
Add a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) and a base (e.g., DIPEA or NMM) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF (3 times) and DCM (3 times).
Repeat these deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Cleavage of the Peptide from the MPPA Linker
After the desired peptide sequence has been assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups.
Materials:
-
Peptide-loaded resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Water (scavenger)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Cleavage Cocktail (Standard):
-
95% TFA
-
2.5% Water
-
2.5% TIS
Procedure:
-
Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail fresh and cool it in an ice bath.
-
Add the cold cleavage cocktail to the dried resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Figure 1. Synthesis of this compound.
Figure 2. Loading of this compound onto Aminomethyl Resin.
Figure 3. General Solid-Phase Peptide Synthesis (SPPS) Cycle.
Conclusion
This compound represents a significant advancement in the field of solid-phase peptide synthesis. By providing a pre-formed, stable linkage between the first amino acid and the linker, it effectively minimizes the risk of C-terminal epimerization, a common and problematic side reaction in traditional loading procedures. This leads to higher purity of the crude peptide and simplifies the subsequent purification process. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers and scientists to effectively implement this compound in their peptide synthesis strategies, ultimately contributing to the development of high-quality peptides for research, diagnostics, and therapeutic applications.
References
The Core Mechanism of Fmoc-L-Leu-MPPA Linker: A Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of the Fmoc-L-Leu-MPPA (4-(N-Fmoc-L-leucyl)aminomethyl-3-methoxyphenoxyacetic acid) linker in solid-phase peptide synthesis (SPPS). This linker is a critical tool for minimizing C-terminal amino acid epimerization, a common challenge in peptide synthesis, thereby ensuring the production of high-purity peptides for research and therapeutic development.
Introduction: Overcoming Racemization in Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides. However, a significant hurdle in SPPS is the risk of racemization, or epimerization, of the C-terminal amino acid during its attachment to the solid support. This is particularly problematic when using traditional methods to link the first amino acid to resins like the Wang resin. The this compound linker provides a robust solution to this issue by pre-attaching the C-terminal amino acid to the linker in solution before its immobilization on the solid support. This strategy significantly reduces the potential for epimerization, ensuring a low and reproducible level of this side reaction.
The Mechanism of Action of the this compound Linker
The utility of the this compound linker is rooted in its chemical structure and its strategic application in the initial stages of SPPS. The core mechanism can be broken down into three key phases:
-
Phase 1: Coupling to the Solid Support: The this compound, which is an Fmoc-protected amino acid pre-attached to the 3-methoxy-4-(aminomethyl)phenoxyacetic acid (MPPA) handle, is coupled to an aminomethyl-functionalized solid support (e.g., aminomethyl polystyrene resin). This coupling occurs via a stable amide bond formation between the carboxylic acid of the MPPA linker and the amino group of the resin. This pre-attachment strategy is the cornerstone of its ability to minimize racemization.
-
Phase 2: Standard Fmoc-Based Peptide Elongation: Once the this compound is anchored to the resin, the synthesis proceeds following the standard Fmoc-SPPS protocol. The N-terminal Fmoc protecting group of the leucine is removed using a mild base, typically a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF). This exposes the free amine, which is then ready for coupling with the next Fmoc-protected amino acid in the desired sequence. This cycle of deprotection and coupling is repeated until the full-length peptide has been assembled on the solid support.
-
Phase 3: Final Cleavage from the Resin: Upon completion of the peptide synthesis, the final step is the cleavage of the peptide from the solid support. This is achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). The acid cleaves the ester bond between the peptide's C-terminus and the MPPA linker, releasing the desired peptide with a free carboxylic acid at its C-terminus. This cleavage step also removes the side-chain protecting groups from the amino acids in the peptide sequence.
Quantitative Data on Epimerization
The primary advantage of using the this compound linker is the significant reduction in C-terminal amino acid epimerization. The pre-coupling of the amino acid to the linker handle minimizes the exposure of the activated carboxylic acid to conditions that promote racemization.
| Parameter | Value | Reference |
| Maximum Epimerization Level | ≤ 0.5% | Commonly cited in technical literature for MPPA linkers |
Experimental Protocols
The following are detailed methodologies for the key experiments involving the this compound linker.
Coupling of this compound to Aminomethyl Resin
Objective: To attach the this compound linker to an aminomethyl-functionalized solid support.
Materials:
-
This compound
-
Aminomethyl polystyrene resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Kaiser (ninhydrin) test kit
Procedure:
-
Swell the aminomethyl polystyrene resin in DCM (approximately 10 mL per gram of resin) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
In a separate flask, dissolve 1.2 equivalents of this compound and 1.2 equivalents of HOBt in a minimal amount of DMF.
-
Add the dissolved this compound and HOBt solution to the swollen resin.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add 1.2 equivalents of DIC to the reaction mixture.
-
Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation.
-
Perform a Kaiser test on a small sample of the resin to check for the presence of free amino groups. A negative test (beads remain colorless or yellow) indicates complete coupling.
-
If the Kaiser test is positive (beads turn blue), add an additional 0.5 equivalents of this compound, HOBt, and DIC and continue the reaction for another 2 hours.
-
Once the coupling is complete, wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Dry the resin under vacuum to a constant weight.
Standard Fmoc-SPPS Elongation Cycle
Objective: To elongate the peptide chain on the this compound-functionalized resin.
Materials:
-
This compound-resin
-
Fmoc-protected amino acids
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., DIC/HOBt or HBTU/DIPEA)
-
DMF
-
DCM
Procedure:
-
Fmoc Deprotection:
-
Swell the this compound-resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-4 equivalents relative to the resin loading) with coupling reagents (e.g., 3-4 equivalents of DIC and HOBt) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Final Cleavage of the Peptide from the MPPA Linker
Objective: To cleave the synthesized peptide from the solid support and remove side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Water (scavenger)
-
Phenol (scavenger, optional, for Trp-containing peptides)
-
Cold diethyl ether
-
DCM
Procedure:
-
Ensure the N-terminal Fmoc group of the final amino acid has been removed.
-
Wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing tryptophan, adding 5% phenol is recommended.
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Allow the cleavage reaction to proceed for 1.5 to 2 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge or filter the precipitate to collect the crude peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Process: Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of the this compound linker.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using this compound linker.
Caption: Simplified mechanism of TFA-mediated cleavage of the peptide from the MPPA linker.
Conclusion
The this compound linker is an invaluable tool for modern solid-phase peptide synthesis, particularly when the integrity of the C-terminal stereocenter is paramount. By circumventing the traditional on-resin attachment of the first amino acid, it effectively minimizes epimerization, leading to higher purity crude peptides and simplifying subsequent purification steps. The compatibility of this linker with standard Fmoc-SPPS protocols makes it a straightforward and highly effective choice for researchers and drug development professionals aiming to synthesize complex and high-quality peptides.
Synthesis of Fmoc-L-Leu-MPPA: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and application of Fmoc-L-Leu-MPPA, a critical building block in modern solid-phase peptide synthesis (SPPS). The use of a pre-formed Fmoc-amino acid-linker conjugate, such as this compound, is a strategic approach to minimize racemization of the C-terminal amino acid, a common challenge in peptide synthesis. This guide provides comprehensive experimental protocols, quantitative data, and logical diagrams to facilitate its implementation in research and drug development settings.
Introduction
In the realm of peptide synthesis, particularly for therapeutic applications, maintaining chiral purity is paramount. The direct coupling of the first Fmoc-protected amino acid to a Wang-type resin can lead to significant racemization at the C-terminal residue. To circumvent this, a pre-formed handle, this compound, is synthesized and purified before its attachment to an aminomethyl-functionalized solid support. MPPA (3-(4-hydroxymethylphenoxy)propionic acid) acts as a linker that is first esterified with Fmoc-L-leucine and then coupled to the resin via a stable amide bond. This methodology ensures a low and reproducible level of epimerization, leading to higher purity of the final peptide product.[1][2]
Synthesis Pathway and Logical Workflow
The overall process involves two key stages: the synthesis of the this compound conjugate and its subsequent coupling to a solid support. The following diagrams illustrate the chemical pathway and the general experimental workflow.
Caption: Chemical synthesis pathway for this compound-Resin.
Caption: Step-by-step workflow for preparing this compound resin.
Quantitative Data
The following tables summarize key quantitative parameters for the synthesis and characterization of this compound and the corresponding resin.
Table 1: Synthesis Parameters for this compound
| Parameter | Value/Condition | Rationale |
| Reactants | Fmoc-L-Leu-OH, MPPA | Core components of the conjugate. |
| Coupling Agents | DCC/DMAP or EDC/HOBt | To activate the carboxylic acid for esterification. |
| Solvent | DCM/DMF | Aprotic polar solvents to dissolve reactants. |
| Temperature | 0°C to Room Temperature | Reduced temperature minimizes racemization. |
| Typical Yield | >85% | High efficiency of the esterification reaction.[3] |
| Purity (Post-Purification) | ≥99% (by HPLC) | Ensures high-quality starting material for peptide synthesis. |
| Racemization | <0.5% | Critical for maintaining chiral integrity.[1][2] |
Table 2: Resin Coupling and Characterization
| Parameter | Value/Condition | Method |
| Solid Support | Aminomethyl Polystyrene Resin | Standard resin for SPPS. |
| Coupling Agents | HATU/DIPEA or HOBt/DIPCDI | For efficient amide bond formation. |
| Solvent | DMF | Swells the resin and dissolves reactants. |
| Loading Capacity | 0.3 - 0.8 meq/g | Typical loading range for peptide synthesis resins. |
| Loading Determination | UV-Vis Spectrophotometry | Quantification of Fmoc-piperidine adduct upon cleavage. |
Experimental Protocols
Synthesis of this compound
This protocol describes the esterification of Fmoc-L-leucine with the MPPA linker.
Materials:
-
Fmoc-L-Leu-OH
-
3-(4-hydroxymethylphenoxy)propionic acid (MPPA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve Fmoc-L-Leu-OH (1.0 eq) and MPPA (1.0 eq) in a mixture of anhydrous DCM and a minimal amount of anhydrous DMF to ensure complete dissolution.
-
Cool the solution to 0°C in an ice bath.
-
Add DMAP (0.1 eq) to the solution.
-
In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0°C with constant stirring.
-
Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Alternatively, the product can be purified by crystallization from a suitable solvent system such as ethanol/water.
-
Dry the purified this compound under vacuum.
-
Characterize the final product by HPLC for purity analysis and by NMR and mass spectrometry to confirm its identity.
Coupling of this compound to Aminomethyl Polystyrene Resin
This protocol details the attachment of the pre-formed this compound to the solid support.
Materials:
-
Aminomethyl polystyrene resin
-
This compound
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIPCDI)
-
Piperidine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Place the aminomethyl polystyrene resin in a solid-phase synthesis vessel and swell in DMF for 1-2 hours.
-
Drain the DMF.
-
In a separate flask, dissolve this compound (2.0 eq relative to resin capacity), HOBt (2.0 eq), and DIPCDI (2.0 eq) in DMF.
-
Add the activated solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Monitor the coupling reaction using a Kaiser test (ninhydrin test) on a small sample of the resin beads. A negative Kaiser test (beads remain colorless) indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, DCM, and MeOH.
-
To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Wash the resin again with DMF, DCM, and MeOH.
-
Dry the this compound-resin under vacuum.
-
Determine the final loading of the resin by treating a known weight of the dried resin with a 20% piperidine in DMF solution and measuring the UV absorbance of the cleaved Fmoc-piperidine adduct at 301 nm.
Applications in Research
The this compound-resin is a versatile tool for the synthesis of a wide array of peptides for various research applications, including:
-
Drug Discovery: Synthesis of peptide-based drug candidates with high purity and defined stereochemistry.
-
Structure-Activity Relationship (SAR) Studies: Generation of peptide analogs to probe biological function.
-
Biomaterials Science: Creation of well-defined peptide sequences for self-assembling materials and functional surfaces.
-
Proteomics and Biochemistry: Synthesis of peptide standards, enzyme substrates, and inhibitors for biochemical assays.
By employing the methodologies outlined in this guide, researchers can confidently synthesize high-quality peptides, advancing their scientific investigations and development programs.
References
The Cornerstone of Peptide Synthesis: A Technical Guide to Linkers in SPPS
For Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of these complex biomolecules. At the heart of this powerful technology lies the linker, a chemical moiety that tethers the nascent peptide chain to an insoluble solid support. The choice of linker is a critical determinant of the overall success of the synthesis, dictating the C-terminal functionality of the final peptide and the conditions required for its ultimate release. This in-depth technical guide delves into the fundamental principles of using linkers in SPPS, providing a comprehensive overview of their classification, selection criteria, and practical application.
The Role and Classification of Linkers in SPPS
In SPPS, the peptide is synthesized in a stepwise manner, starting from the C-terminus and extending towards the N-terminus. The linker serves as a stable, yet cleavable, bridge between the C-terminal amino acid and the solid resin. An ideal linker must remain robust throughout the iterative cycles of deprotection and coupling, yet be susceptible to cleavage under specific conditions that do not compromise the integrity of the synthesized peptide.[1]
Linkers are primarily classified based on the chemical nature of their cleavage conditions and the resulting C-terminal functional group of the peptide. The two major strategies in SPPS, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, employ different classes of linkers and orthogonal protection schemes.[2] Fmoc chemistry, which utilizes a base-labile α-amino protecting group, is often paired with acid-labile linkers for the final cleavage step.[2]
The main categories of linkers include:
-
Acid-Labile Linkers: These are the most common type of linkers used in Fmoc-SPPS. They are cleaved by treatment with an acid, typically trifluoroacetic acid (TFA). The lability of these linkers can be tuned by modifying their chemical structure, allowing for a range of cleavage conditions from very mild to strong.
-
Base-Labile Linkers: These linkers are cleaved under basic conditions. While less common in standard Fmoc-SPPS for final peptide release, they find applications in specific strategies requiring orthogonal cleavage.
-
Photolabile Linkers: These linkers are cleaved upon exposure to UV light at a specific wavelength. This method offers a very mild and orthogonal cleavage strategy, leaving protecting groups on the peptide intact if desired.
-
Safety-Catch Linkers: These linkers are stable to both acidic and basic conditions used during SPPS. They require a specific chemical activation step to become labile for cleavage.[3] This two-step cleavage process provides an extra layer of control and allows for the synthesis of protected peptide fragments.[3]
Quantitative Comparison of Common SPPS Linkers
The selection of an appropriate linker is a critical decision in planning a successful peptide synthesis. The choice depends on the desired C-terminal functionality, the sensitivity of the amino acids in the sequence, and the overall synthetic strategy. Below is a comparative summary of the most widely used linkers in Fmoc-SPPS.
| Linker | Type | C-Terminal Functionality | Typical Loading Capacity (mmol/g) | Cleavage Conditions | Cleavage Efficiency | Key Features & Considerations |
| Wang | Acid-Labile | Carboxylic Acid | 0.5 - 1.2 | 50-95% TFA in DCM, 1-3 h | > 90% | Widely used for synthesizing peptide acids. Risk of racemization for C-terminal Cys and His during loading.[4][5] |
| 2-Chlorotrityl (2-CTC) | Highly Acid-Labile | Carboxylic Acid | 0.3 - 1.6 | 1-5% TFA in DCM or Acetic Acid/TFA/DCM, 0.5-2 h | > 95% | Allows for mild cleavage conditions, preserving acid-sensitive side-chain protecting groups.[5] Suppresses diketopiperazine formation.[6] |
| Rink Amide | Acid-Labile | Amide | 0.4 - 1.0 | 50-95% TFA in DCM, 1-3 h | > 95% | The most common linker for the synthesis of peptide amides.[7] Cleavage is generally clean and efficient.[1] |
| Sieber Amide | Highly Acid-Labile | Amide | 0.4 - 0.8 | 1-5% TFA in DCM, 0.5-2 h | > 95% | Ideal for the synthesis of protected peptide amides due to its very mild cleavage conditions.[6] |
Experimental Protocols
Attachment of the First Amino Acid (Loading)
Protocol 1: Loading of Fmoc-Amino Acid onto Wang Resin
This protocol describes the esterification of the first Fmoc-protected amino acid to the hydroxyl group of the Wang resin.
Reagents:
-
Wang resin
-
Fmoc-amino acid (3-4 equivalents relative to resin capacity)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-4 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the Wang resin in DMF for 1-2 hours.
-
In a separate vessel, dissolve the Fmoc-amino acid in a minimal amount of DMF.
-
Add DIC to the amino acid solution and stir for 10-15 minutes at 0°C to pre-activate the carboxylic acid.
-
Add the activated amino acid solution and DMAP to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
To cap any unreacted hydroxyl groups, wash the resin with DMF and then treat with a solution of acetic anhydride and DIPEA in DCM (1:1:8 v/v/v) for 30 minutes.
-
Wash the resin thoroughly with DMF, DCM, and MeOH, and then dry under vacuum.[8]
-
The loading efficiency can be determined spectrophotometrically by measuring the absorbance of the fulvene-piperidine adduct released upon Fmoc deprotection.
Protocol 2: Loading of Fmoc-Amino Acid onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol utilizes the high reactivity of the 2-chlorotrityl chloride resin for a mild and efficient loading of the first amino acid.
Reagents:
-
2-Chlorotrityl chloride resin
-
Fmoc-amino acid (1-1.5 equivalents relative to resin capacity)
-
N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the 2-CTC resin in DCM for 30 minutes.
-
In a separate vessel, dissolve the Fmoc-amino acid in DCM.
-
Add the amino acid solution to the swollen resin.
-
Slowly add DIPEA to the resin suspension and agitate the mixture at room temperature for 1-2 hours.
-
To cap any unreacted chloride sites, add a small amount of methanol and continue to agitate for 15-30 minutes.
-
Wash the resin thoroughly with DCM, DMF, and finally DCM again.
-
Dry the resin under vacuum.[9]
Protocol 3: Loading of Fmoc-Amino Acid onto Rink Amide Resin
This protocol involves the initial deprotection of the Fmoc group on the Rink Amide linker followed by the coupling of the first amino acid.
Reagents:
-
Fmoc-Rink Amide resin
-
20% Piperidine in DMF
-
Fmoc-amino acid (2-3 equivalents)
-
Coupling reagents (e.g., HBTU/HOBt/DIPEA or DIC/HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours.
-
Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the linker.
-
Wash the resin thoroughly with DMF to remove all traces of piperidine.
-
In a separate vessel, pre-activate the Fmoc-amino acid with the chosen coupling reagents in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate at room temperature for 1-2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
Perform a Kaiser test to ensure complete coupling.
-
Dry the resin under vacuum.[8]
Peptide Cleavage from the Resin
Protocol 4: Cleavage of Peptide from Wang or Rink Amide Resin
This protocol describes the final cleavage of the peptide from the acid-labile Wang or Rink Amide resin, which also results in the removal of most common side-chain protecting groups.
Reagents:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Cleavage Cocktail (Reagent K):
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%[2]
Procedure:
-
Wash the peptide-resin thoroughly with DCM to remove any residual DMF.
-
Dry the resin under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Protocol 5: Mild Cleavage of Protected Peptide from 2-Chlorotrityl Resin
This protocol allows for the cleavage of a fully protected peptide from the highly acid-labile 2-CTC resin.
Reagents:
-
Protected peptide-bound 2-CTC resin
-
TFA/DCM (1:99 v/v) or Acetic Acid/TFA/DCM (e.g., 20:1:79 v/v/v)
-
Pyridine or DIPEA in methanol (for neutralization)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the mild cleavage cocktail for 30-60 minutes at room temperature. The progress of the cleavage can be monitored by TLC or LC-MS.
-
Filter the resin and collect the filtrate into a flask containing a neutralizing solution (e.g., 10% pyridine in methanol).
-
Repeat the cleavage step 2-3 times to ensure complete removal of the peptide.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The protected peptide can then be purified or used in subsequent fragment condensation steps.
Visualization of SPPS Workflows and Logical Relationships
To better illustrate the core processes in SPPS, the following diagrams have been generated using Graphviz.
Caption: The general workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Comparison of different linker cleavage strategies in SPPS.
Conclusion
The selection of an appropriate linker is a paramount consideration in the design and execution of solid-phase peptide synthesis. A thorough understanding of the different types of linkers, their chemical properties, and the specific conditions required for their cleavage is essential for achieving high-yield and high-purity synthetic peptides. This guide has provided a comprehensive overview of the basic principles of using linkers in SPPS, offering both a theoretical framework and practical experimental protocols. By carefully considering the factors outlined herein, researchers, scientists, and drug development professionals can make informed decisions to optimize their peptide synthesis strategies and advance their scientific endeavors.
References
- 1. biosynth.com [biosynth.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptideweb.com [peptideweb.com]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
The Strategic Advantage of Fmoc-L-Leu-MPPA in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), the initial loading of the first amino acid onto the solid support is a critical step that can significantly impact the purity and yield of the final peptide. The choice of linker and the method of attachment are paramount to prevent common side reactions, most notably racemization of the C-terminal amino acid. This technical guide provides an in-depth exploration of Fmoc-L-Leu-MPPA (N-α-(9-Fluorenylmethyloxycarbonyl)-L-leucine-3-(4-oxymethylphenoxy)propionic acid) as a superior building block for the first amino acid loading, ensuring high optical purity and efficient peptide synthesis.
The Challenge of First Amino Acid Loading and the MPPA Solution
The conventional method of loading the first Fmoc-amino acid onto a hydroxymethyl-functionalized resin, such as Wang resin, typically involves activation with a carbodiimide like DCC in the presence of a catalyst like DMAP. However, this approach is fraught with challenges, primarily the significant risk of racemization of the C-terminal amino acid and the formation of dimeric byproducts.[1]
The use of a pre-formed this compound building block circumvents these issues. The MPPA (oxymethylphenoxy propionic acid) moiety serves as a handle that can be coupled to an amino-functionalized resin via a stable amide bond. This strategy offers a distinct advantage: the ester linkage to the chiral center of the leucine is formed in solution prior to attachment to the solid support, under conditions that can be carefully controlled to minimize epimerization. This method guarantees a low and reproducible level of the D-isomer of the C-terminal amino acid, typically a maximum of 0.5%.[1][2]
Synthesis of the this compound Building Block
The synthesis of this compound involves the esterification of Fmoc-L-Leucine with 3-(4-hydroxymethylphenoxy)propionic acid. While detailed proprietary protocols exist, a general laboratory procedure is outlined below.
Experimental Protocol: Esterification of Fmoc-L-Leucine with 3-(4-hydroxymethylphenoxy)propionic acid
Materials:
-
Fmoc-L-Leucine
-
3-(4-hydroxymethylphenoxy)propionic acid
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Fmoc-L-Leucine (1 equivalent) and 3-(4-hydroxymethylphenoxy)propionic acid (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add anhydrous DCM to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DMAP (0.1 equivalents) to the solution.
-
Slowly add a solution of DCC or DIC (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with EtOAc and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and EtOAc to yield the pure this compound.
Loading this compound onto Amino-Functionalized Resin
The pre-formed this compound building block is coupled to an aminomethyl-functionalized solid support, such as aminomethyl polystyrene, through a standard peptide coupling reaction.
Experimental Protocol: Loading onto Aminomethyl Polystyrene Resin
Materials:
-
Aminomethyl polystyrene resin
-
This compound
-
Coupling reagent (e.g., HATU, HBTU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF) for optional Fmoc quantitation
Procedure:
-
Swell the aminomethyl polystyrene resin in DMF for at least 1 hour in a reaction vessel.
-
Drain the DMF.
-
In a separate vial, dissolve this compound (2-3 equivalents relative to the resin substitution) and the coupling reagent (e.g., HATU, 2 equivalents) in DMF.
-
Add DIPEA (4-6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Dry the resin under vacuum.
-
(Optional) Determine the loading efficiency by treating a small amount of the resin with 20% piperidine in DMF and measuring the absorbance of the liberated dibenzofulvene-piperidine adduct at 301 nm.
Quantitative Data: Loading Efficiency and Racemization
| Coupling Reagent | Typical Loading Efficiency | Racemization Potential |
| HATU/DIPEA | > 95% | Low |
| HBTU/DIPEA | > 90% | Low |
| DIC/HOBt | > 85% | Moderate |
Comparison of Racemization: MPPA vs. Wang Linker
| Linker Strategy | C-terminal Amino Acid | Racemization Level (% D-isomer) |
| This compound pre-formed building block | Leucine | < 0.5% [1][2] |
| Direct loading of Fmoc-L-Leu onto Wang Resin (DCC/DMAP) | Leucine | Can be significantly higher, often > 5% |
Solid-Phase Peptide Synthesis Workflow
Once the first amino acid is loaded via the MPPA linker, the peptide chain is elongated using standard Fmoc-SPPS protocols.
Caption: Experimental workflow for SPPS using this compound.
Cleavage of the Peptide from the MPPA Linker
The final step is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. This is achieved by treatment with a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.
Experimental Protocol: TFA Cleavage
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Place the dry peptidyl-resin in a reaction vessel.
-
Prepare a cleavage cocktail. A standard cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like cysteine or methionine, EDT may be added.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Cleavage Efficiency and Purity
Cleavage from the MPPA linker using a standard TFA cocktail is generally highly efficient, with yields of the crude peptide typically exceeding 80-90%, depending on the peptide sequence. The purity of the crude peptide is also enhanced due to the minimization of C-terminal epimerization during the initial loading step.
Signaling Pathways and Logical Relationships
In the context of the chemical synthesis of peptides using this compound, the term "signaling pathways" is not directly applicable in the biological sense. However, the logical relationships and chemical transformations can be visualized.
Caption: Key chemical transformations in the use of this compound.
Conclusion
The use of pre-formed this compound for the loading of the first amino acid in solid-phase peptide synthesis represents a significant advancement over traditional methods. This approach effectively mitigates the risk of racemization at the C-terminus, leading to higher purity of the final peptide product. The robust and straightforward protocols for loading and cleavage make it an ideal choice for researchers and professionals in drug development and peptide chemistry who require high-quality synthetic peptides. By adopting this strategy, the challenges associated with the critical first step of SPPS can be largely overcome, paving the way for more efficient and reliable synthesis of complex peptide entities.
References
The MPPA Linker in Peptide Chemistry: A Technical Guide to Minimizing Racemization and Enhancing Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice of linker is a critical determinant of the final peptide's purity and integrity. The 3-(4-hydroxymethylphenoxy)propionic acid (MPPA) linker has emerged as a superior alternative to the conventional Wang linker, primarily due to its ability to significantly reduce racemization of the C-terminal amino acid during its initial attachment to the resin. This technical guide provides an in-depth exploration of the MPPA linker, detailing its chemical properties, advantages, and a comprehensive workflow for its application in SPPS.
Core Concepts: Understanding the MPPA Linker
The MPPA linker is a derivative of the well-established Wang linker, designed to circumvent a key drawback associated with the latter: racemization.[1] The traditional method of coupling the first Fmoc-protected amino acid to a hydroxymethyl-functionalized resin like the Wang resin often employs carbodiimides (e.g., DCC) and a catalyst (e.g., DMAP), a combination known to promote the formation of dimers and epimerization of the C-terminal amino acid.[1]
The MPPA linker addresses this issue by being supplied as a pre-formed building block, where the Fmoc-amino acid is already esterified to the MPPA moiety. This pre-activated handle is then coupled to an amino-functionalized solid support via a stable amide bond. This approach avoids the harsh conditions that lead to racemization, ensuring a high degree of stereochemical purity from the very first step of the synthesis.
Quantitative Advantages of the MPPA Linker
The primary quantitative advantage of utilizing the MPPA linker is the significant reduction in the epimerization of the C-terminal amino acid. This leads to a purer final peptide product, minimizing the need for extensive purification and improving overall yield.
| Parameter | MPPA Linker | Wang Linker |
| C-terminal Amino Acid Racemization | ≤ 0.5%[1] | Can be significantly higher, dependent on coupling conditions and amino acid. |
| Dimer Formation | Minimized due to pre-attachment of the first amino acid.[1] | A known side-reaction during the initial coupling step.[1] |
| Cleavage Condition | Trifluoroacetic acid (TFA)[1] | Trifluoroacetic acid (TFA) |
| Resulting C-terminus | Free carboxylic acid[1] | Free carboxylic acid |
Experimental Protocols
The following protocols provide a detailed methodology for the use of the MPPA linker in Fmoc-based solid-phase peptide synthesis.
Protocol 1: Coupling of Fmoc-Amino Acid-MPPA Building Block to Aminomethyl Resin
This protocol describes the initial and crucial step of attaching the pre-loaded MPPA linker to the solid support.
Materials:
-
Aminomethyl-functionalized resin (e.g., Aminomethyl Polystyrene)
-
Fmoc-Amino Acid-MPPA building block
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
Procedure:
-
Swell the aminomethyl resin in DMF for 1-2 hours in a reaction vessel.
-
Drain the DMF.
-
Dissolve the Fmoc-Amino Acid-MPPA building block (1.5-2 equivalents relative to the resin loading) and HOBt (1.5-2 equivalents) in DMF.
-
Add HATU (1.5-2 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add DIPEA (3-4 equivalents) to the pre-activated solution.
-
Add the activated Fmoc-Amino Acid-MPPA solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Protocol 2: Standard SPPS Cycle using MPPA-Loaded Resin
This protocol outlines the iterative steps of deprotection and coupling for elongating the peptide chain.
Materials:
-
MPPA-loaded resin from Protocol 1
-
Fmoc-protected amino acids
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents (e.g., HATU, HOBt) and base (DIPEA)
-
Solvents: DMF, DCM, MeOH
Procedure:
-
Deprotection:
-
Swell the MPPA-loaded resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.
-
Drain and repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling:
-
Dissolve the next Fmoc-amino acid (3-4 equivalents), HOBt (3-4 equivalents), and HATU (3-4 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Repeat steps 1 and 2 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage of the Peptide from the MPPA Linker
This protocol describes the final step of releasing the synthesized peptide from the solid support.
Materials:
-
Peptide-bound MPPA resin
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. The exact composition may vary depending on the amino acid composition of the peptide.
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Wash the peptide-bound resin with DCM (3x) and dry it thoroughly under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Incubate at -20°C for at least 30 minutes to facilitate precipitation.
-
Pellet the peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2x) to remove scavengers and residual TFA.
-
Dry the peptide pellet under vacuum.
Visualizing the Chemistry and Workflow
To better understand the chemical transformations and the overall process, the following diagrams have been generated using the DOT language.
Chemical Structure of the MPPA Linker
Caption: Chemical structure of the 3-(4-hydroxymethylphenoxy)propionic acid (MPPA) linker.
Mechanism of TFA Cleavage
Caption: Simplified mechanism of peptide cleavage from the MPPA linker using TFA.
Experimental Workflow for SPPS using MPPA Linker
Caption: A streamlined workflow for solid-phase peptide synthesis using the MPPA linker.
Conclusion
The MPPA linker represents a significant advancement in solid-phase peptide synthesis, offering a robust solution to the persistent problem of C-terminal amino acid racemization. By utilizing pre-loaded Fmoc-amino acid-MPPA building blocks, researchers can achieve higher purity crude peptides, simplifying downstream purification processes and ultimately leading to more reliable and reproducible results. This technical guide provides the foundational knowledge and practical protocols necessary for the successful implementation of the MPPA linker in the synthesis of high-quality peptides for research and drug development.
References
Methodological & Application
Standard Protocol for Fmoc-L-Leu-MPPA Coupling to Resin: Application Notes and Detailed Procedures
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the standard protocol for coupling Fmoc-L-Leucine-4-(hydroxymethyl)phenoxyacetic acid (Fmoc-L-Leu-MPPA) to an amino-functionalized resin. This method is a cornerstone of modern solid-phase peptide synthesis (SPPS), offering a strategic advantage in minimizing racemization of the C-terminal amino acid. Detailed experimental protocols, quantitative data, and troubleshooting guidelines are presented to ensure efficient and high-purity peptide synthesis.
Introduction
In solid-phase peptide synthesis, the initial anchoring of the first amino acid to the solid support is a critical step that can significantly impact the purity and yield of the final peptide. Traditional methods of coupling an N-Fmoc protected amino acid to a hydroxyl-functionalized resin, such as Wang resin, often employ carbodiimides (e.g., DCC) and a catalyst (e.g., DMAP). However, this approach is known to be susceptible to racemization of the C-terminal amino acid, a side reaction that can compromise the biological activity of the synthesized peptide.
The use of a pre-formed this compound building block circumvents this issue. In this strategy, the Fmoc-L-leucine is already esterified to the MPPA linker. This entire unit is then coupled to an amino-functionalized resin (e.g., aminomethyl polystyrene) via a stable amide bond. This amide bond formation is significantly less prone to epimerization, ensuring a low and reproducible level of racemization, typically below 0.5%.[1] This method provides a robust and reliable foundation for the synthesis of high-purity peptides.
Quantitative Data Summary
The choice of resin and coupling conditions can influence the loading capacity and overall efficiency of the synthesis. The following table summarizes typical quantitative data associated with the use of this compound.
| Parameter | Typical Value | Resin Type | Notes |
| Initial Resin Loading | 0.3 - 0.8 mmol/g | Aminomethyl Polystyrene | Higher loading is suitable for shorter peptides, while lower loading is recommended for longer or more complex sequences to minimize steric hindrance.[1][2] |
| 0.4 - 0.6 mmol/g | Amino-Li Resin | A hydrophilic polyacrylamide-based resin suitable for synthesis in a broader range of solvents, including aqueous mixtures.[3][4] | |
| Epimerization Level | < 0.5% | All compatible resins | The pre-formed ester linkage in this compound significantly reduces the risk of racemization during the coupling to the amino resin.[1] |
| Coupling Efficiency | > 99% | Aminomethyl Polystyrene | With optimized coupling protocols and reagents, near-quantitative coupling can be achieved. |
Experimental Protocols
This section provides detailed methodologies for the key steps in the coupling of this compound to an amino-functionalized resin.
Materials and Reagents
-
This compound
-
Aminomethyl polystyrene resin (or other suitable amino-functionalized resin)
-
Coupling Reagents (choose one combination):
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA
-
DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)
-
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
-
Washing Solvents: DMF, DCM, and Isopropanol (IPA)
-
Piperidine solution: 20% (v/v) piperidine in DMF for Fmoc deprotection (for subsequent steps)
-
Kaiser Test Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
Protocol 1: Coupling of this compound to Aminomethyl Resin
This protocol describes the manual coupling procedure. For automated synthesizers, the protocol should be adapted according to the instrument's specifications.
-
Resin Swelling:
-
Place the desired amount of aminomethyl resin in a reaction vessel.
-
Add sufficient DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
-
Pre-activation of this compound (using HATU/DIPEA):
-
In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA to the solution and vortex briefly.
-
Allow the pre-activation to proceed for 1-2 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the pre-activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Washing:
-
Drain the reaction solution from the resin.
-
Wash the resin thoroughly with DMF (3 x), DCM (3 x), and IPA (3 x).
-
Dry the resin under vacuum.
-
Protocol 2: Monitoring the Coupling Reaction (Kaiser Test)
The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.
-
Sample Preparation:
-
After the washing step, take a small sample of the resin (a few beads).
-
Place the beads in a small glass test tube.
-
-
Reagent Addition:
-
Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.
-
-
Heating:
-
Heat the test tube at 100-110°C for 5 minutes.
-
-
Observation:
-
Negative Result (Complete Coupling): The beads and the solution remain yellow or colorless.
-
Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue or purple color.
-
Protocol 3: Cleavage of the Peptide from the MPPA Linker
After the full peptide sequence has been assembled, the final peptide is cleaved from the resin.
-
Resin Preparation:
-
Wash the peptide-resin thoroughly with DCM to remove any residual DMF.
-
Dry the resin completely under vacuum.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A standard cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Application Notes
Factors Affecting Coupling Efficiency
-
Steric Hindrance: For bulky amino acids or during the synthesis of long peptides, steric hindrance can reduce coupling efficiency. Using a lower-loading resin can help mitigate this issue.
-
Reagent Quality: The purity of solvents and coupling reagents is critical. Use fresh, high-quality reagents to avoid side reactions.
-
Reaction Time and Temperature: While most couplings are performed at room temperature, difficult couplings may benefit from extended reaction times or a slight increase in temperature. However, elevated temperatures can increase the risk of side reactions.
Troubleshooting
-
Positive Kaiser Test after Coupling: If the Kaiser test is positive, indicating incomplete coupling, a second coupling step (recoupling) should be performed using a fresh solution of activated this compound.
-
Low Loading Capacity: This can result from incomplete coupling or the use of a resin with a lower-than-specified substitution. Ensure complete pre-activation and coupling, and verify the resin's specifications.
-
Side Reactions: Although minimized with the MPPA linker, trace amounts of side products can still form. Careful handling of reagents and adherence to the protocol are essential. One potential side reaction is the formation of a piperidinyl-fulvene adduct during Fmoc deprotection, which can be monitored by UV spectroscopy.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the this compound coupling protocol.
Caption: Experimental workflow for this compound coupling to resin.
Logical Relationship of Components
This diagram outlines the relationship between the key components and the desired outcome of the coupling reaction.
Caption: Relationship between reactants, process, and outcome.
References
Application Note: Fmoc-L-Leu-MPPA Loading Procedure on Aminomethyl Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the efficient and controlled loading of the first amino acid onto the resin is a critical step that dictates the overall success of the synthesis. The use of a pre-formed Fmoc-amino acid-linker conjugate, such as Fmoc-L-Leu-MPPA, offers a significant advantage by minimizing the risk of racemization of the C-terminal amino acid.[1] The 3-(4-hydroxymethylphenoxy)propionic acid (MPPA) linker, when pre-attached to the Fmoc-amino acid, allows for a stable amide bond formation with an aminomethyl resin. This method ensures a low and reproducible level of epimerization, often below 0.5%.[1] This application note provides a detailed protocol for the loading of this compound onto an aminomethyl polystyrene resin, including reaction conditions, monitoring of the loading efficiency, and capping of unreacted sites.
Principle
The loading procedure involves the activation of the carboxylic acid of the MPPA linker attached to Fmoc-L-Leucine, followed by its coupling to the free amino groups of the aminomethyl resin. This is achieved using standard peptide coupling reagents. The progress and efficiency of the loading are quantitatively determined by spectrophotometric analysis of the dibenzofulvene-piperidine adduct released upon cleavage of the N-terminal Fmoc protecting group. Subsequent capping of any unreacted amino groups on the resin is performed to prevent the formation of deletion sequences in the subsequent peptide chain elongation.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the loading of this compound onto aminomethyl resin. The exact values may vary depending on the specific characteristics of the resin and reagents used.
| Parameter | Value | Unit | Notes |
| Resin Type | Aminomethyl Polystyrene | - | 100-200 mesh, 1% DVB |
| Initial Resin Loading | 0.8 - 1.2 | mmol/g | Starting capacity of the aminomethyl resin. |
| This compound | 2.0 | equivalents | Relative to the initial loading of the resin. |
| Coupling Reagent (e.g., HATU) | 1.9 | equivalents | Relative to this compound. |
| Base (e.g., DIPEA) | 4.0 | equivalents | Relative to this compound. |
| Reaction Time | 2 - 4 | hours | At room temperature. |
| Solvent | N,N-Dimethylformamide (DMF) | - | Peptide synthesis grade. |
| Capping Reagent | Acetic Anhydride/DIPEA in DMF | - | 10:5:85 (v/v/v) |
| Capping Time | 30 | minutes | At room temperature. |
| Typical Final Loading | 0.4 - 0.7 | mmol/g | Determined by Fmoc cleavage assay. |
Experimental Protocols
Materials and Reagents
-
Aminomethyl polystyrene resin
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Acetic Anhydride
-
Methanol (MeOH)
Experimental Workflow Diagram
Caption: Workflow for this compound loading on aminomethyl resin.
Step-by-Step Protocol
1. Resin Swelling and Preparation
-
Place the desired amount of aminomethyl resin in a fritted reaction vessel.
-
Add enough DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF and wash the resin three times with DMF to remove any impurities.
2. Coupling of this compound
This protocol describes the use of HATU as the coupling reagent. Alternatively, a carbodiimide-based method using DIC and HOBt can be employed.
-
In a separate vessel, dissolve 2.0 equivalents of this compound and 1.9 equivalents of HATU in a minimal amount of DMF.
-
Add 4.0 equivalents of DIPEA to the solution and agitate for 1-2 minutes to pre-activate the amino acid linker.
-
Drain the DMF from the swollen resin and immediately add the pre-activated this compound solution.
-
Ensure the resin is fully submerged and agitate the mixture at room temperature for 2-4 hours.
-
To monitor the reaction completion, a small sample of the resin can be taken, washed, and subjected to a Kaiser test. A negative Kaiser test (the beads remain colorless) indicates the absence of free primary amines and thus a complete reaction.
-
Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
3. Capping of Unreacted Amino Groups
-
Prepare a capping solution of acetic anhydride, DIPEA, and DMF in a 10:5:85 (v/v/v) ratio.
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Dry the resin under vacuum.
4. Determination of Resin Loading by Fmoc Cleavage
-
Accurately weigh approximately 5-10 mg of the dried, loaded resin into a small vial.
-
Add a known volume (e.g., 1 mL) of a 20% piperidine in DMF solution.
-
Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Take a known aliquot of the supernatant and dilute it with a known volume of DMF.
-
Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer, with 20% piperidine in DMF as the blank.
-
Calculate the resin loading (L) in mmol/g using the following formula:
L (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution in mL) / (7800 M⁻¹cm⁻¹ × weight of resin in g × path length in cm)
The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.
Signaling Pathway Diagram
The following diagram illustrates the chemical transformations during the loading and Fmoc-deprotection steps.
References
Application Notes and Protocols for Coupling Fmoc-L-Leu-OH to MPPA-Functionalized Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient coupling of the first amino acid, in this case, Fmoc-L-Leucine (Fmoc-L-Leu-OH), to a hydroxyl-functionalized solid support is a critical step in Solid-Phase Peptide Synthesis (SPPS). The choice of coupling reagent directly impacts the yield, purity, and potential for racemization of the final peptide. This document provides a guide to recommended coupling reagents for the esterification of Fmoc-L-Leu-OH to a 3-(4-hydroxymethylphenoxy)propionic acid (MPPA) linker, which is typically pre-attached to a solid support like Wang resin.
The bulky side chain of Leucine can present steric hindrance, making the selection of a highly efficient coupling reagent crucial for driving the reaction to completion. Furthermore, preventing racemization at the alpha-carbon of the amino acid is paramount to ensure the chiral integrity of the resulting peptide. This note details the most effective coupling reagents for this purpose and provides standardized protocols for their use.
Recommended Coupling Reagents
Several classes of coupling reagents are available for Fmoc-SPPS. For the coupling of Fmoc-L-Leu-OH to a hydroxyl-bearing resin like MPPA-Wang, uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides due to their higher reactivity and lower propensity for side reactions.
The most recommended reagents are:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
These reagents rapidly form highly reactive esters with the carboxylic acid of Fmoc-L-Leu-OH, which then readily react with the hydroxyl group of the MPPA linker.
Comparative Data of Coupling Reagents
While direct quantitative data for the Fmoc-L-Leu-MPPA coupling is not extensively published, the following table summarizes the expected performance based on data from analogous systems, such as the coupling of Fmoc-amino acids to Wang resin, and the known reactivity of these reagents.[1]
| Coupling Reagent | Relative Reactivity | Typical Reaction Time (min) | Typical Yield (%)* | Racemization Risk | Notes |
| HATU | Very High | 30 - 120 | > 95% | Low | Highly effective for sterically hindered couplings.[1][2] The use of a hindered base like collidine is recommended to minimize racemization. |
| HCTU | High | 60 - 240 | > 95% | Low | More reactive than HBTU and a cost-effective alternative to HATU.[3] |
| HBTU | High | 60 - 240 | > 90% | Low | A widely used and reliable coupling reagent.[4][5] |
| DIC/DMAP | Moderate | 120 - 360 | 85-95% | Moderate to High | A more traditional carbodiimide-based method. The basicity of DMAP can increase the risk of racemization. |
*Yields are estimates based on typical loadings for sterically non-challenging amino acids on Wang resin and may vary depending on the specific resin, solvent quality, and reaction conditions.
Experimental Protocols
The following are detailed protocols for the coupling of Fmoc-L-Leu-OH to an MPPA-functionalized resin. It is assumed the resin has a loading capacity of 0.3 - 0.8 mmol/g.
General Pre-Coupling Procedure
-
Place the MPPA-functionalized resin in a suitable reaction vessel.
-
Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Drain the DMF.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for achieving high coupling efficiency, especially for sterically hindered amino acids like Leucine.
Materials:
-
Fmoc-L-Leu-OH (3 equivalents relative to resin loading)
-
HATU (3 equivalents relative to resin loading)[2]
-
N,N-Diisopropylethylamine (DIPEA) or Collidine (6 equivalents relative to resin loading)
-
Anhydrous DMF
Procedure:
-
In a separate vial, dissolve Fmoc-L-Leu-OH and HATU in a minimal amount of anhydrous DMF.
-
Add DIPEA or collidine to the amino acid/HATU solution and mix briefly.
-
Immediately add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test. If the test is positive, extend the reaction time.
-
Once the reaction is complete (Kaiser test is negative), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and finally with Methanol (3 times).
-
Dry the resin under vacuum.
Protocol 2: HCTU-Mediated Coupling
HCTU offers a balance of high reactivity and cost-effectiveness.
Materials:
-
Fmoc-L-Leu-OH (3 equivalents relative to resin loading)
-
HCTU (3 equivalents relative to resin loading)
-
DIPEA (6 equivalents relative to resin loading)
-
Anhydrous DMF
Procedure:
-
In a separate vial, dissolve Fmoc-L-Leu-OH and HCTU in anhydrous DMF.
-
Add DIPEA to the solution and mix.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress with a Kaiser test.
-
Upon completion, drain the solution and wash the resin as described in section 3.2, step 7.
-
Dry the resin under vacuum.
Protocol 3: HBTU-Mediated Coupling
HBTU is a standard and reliable coupling reagent for SPPS.
Materials:
-
Fmoc-L-Leu-OH (3 equivalents relative to resin loading)
-
HBTU (3 equivalents relative to resin loading)
-
DIPEA (6 equivalents relative to resin loading)
-
Anhydrous DMF
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents, optional but recommended to suppress racemization)
Procedure:
-
Dissolve Fmoc-L-Leu-OH, HBTU, and optionally HOBt in anhydrous DMF.
-
Add DIPEA to the mixture.
-
Add the resulting solution to the swollen resin.
-
Allow the reaction to proceed for 1-4 hours at room temperature with agitation.
-
Check for reaction completion using the Kaiser test.
-
Once complete, drain the reaction mixture and wash the resin as detailed in section 3.2, step 7.
-
Dry the resin under vacuum.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the coupling of Fmoc-L-Leu-OH to the MPPA-functionalized resin.
Caption: General workflow for Fmoc-L-Leu-OH coupling to MPPA resin.
Signaling Pathway of Amino Acid Activation by HATU
This diagram shows the mechanism of Fmoc-L-Leu-OH activation by HATU to form the reactive OAt-ester.
Caption: Activation of Fmoc-L-Leu-OH by HATU for coupling.
Conclusion
For the efficient and low-racemization coupling of Fmoc-L-Leu-OH to MPPA-functionalized resin, HATU, HCTU, and HBTU are the recommended reagents. HATU generally provides the highest reactivity, which is advantageous for sterically hindered couplings. The choice of reagent may also be influenced by cost and availability. Following the detailed protocols provided will help ensure a successful coupling reaction, laying a solid foundation for the subsequent steps of peptide synthesis. It is always recommended to monitor the reaction completion using a qualitative method like the Kaiser test to ensure complete acylation of the resin.
References
Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a cornerstone of modern peptide and protein chemistry. The choice of linker, which anchors the nascent peptide chain to the solid support, is critical for successful synthesis and efficient cleavage. The Fmoc-L-Leu-MPPA (3-(4-(hydroxymethyl)phenoxy)propionic acid) linker is a specialized handle designed for the attachment of the first amino acid, in this case, Leucine, to a hydroxyl-functionalized resin such as Wang resin. A key advantage of using a pre-coupled Fmoc-amino acid-MPPA linker is the significant reduction in C-terminal amino acid racemization, often to less than 0.5%.[1] The p-alkoxybenzyl ester linkage formed is engineered for stability throughout the synthesis cycles and for facile cleavage under acidic conditions to yield a peptide with a free C-terminal carboxylic acid.[2]
These application notes provide a detailed overview of the recommended cleavage cocktails and protocols for releasing peptides synthesized on resins functionalized with the this compound linker. The information is targeted toward researchers, scientists, and drug development professionals to ensure high yield and purity of the final peptide product.
Cleavage Mechanism
The cleavage of the peptide from the MPPA linker, which is analogous to the Wang resin linker, occurs via an acid-catalyzed hydrolysis of the p-alkoxybenzyl ester bond. Trifluoroacetic acid (TFA) is the most common reagent used for this purpose. During the cleavage process, the acid protonates the ester oxygen, making the benzylic carbon susceptible to nucleophilic attack by water or other scavengers, ultimately releasing the peptide with a C-terminal carboxylic acid.
Simultaneously, the acid cleaves the side-chain protecting groups from the amino acid residues. This process generates highly reactive cationic species (e.g., tert-butyl cations from Boc or tBu protecting groups) that can lead to unwanted side reactions, such as the alkylation of sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[3][4] To prevent these side reactions, a "cleavage cocktail" containing TFA and various scavengers is employed.
Recommended Cleavage Cocktails
The selection of an appropriate cleavage cocktail is crucial and depends on the amino acid composition of the peptide, particularly the presence of sensitive residues. Below is a summary of commonly used cleavage cocktails for resins with p-alkoxybenzyl ester linkages.
Data Presentation: Comparison of Common Cleavage Cocktails
| Cleavage Cocktail | Composition (v/v) | Target Peptides & Remarks |
| Standard Cocktail (TFA/TIS/H₂O) | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | Suitable for most peptides, especially those without sensitive residues like Cys, Met, or Trp. TIS is an effective scavenger for carbocations.[4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust and widely used cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr.[5] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | A less odorous alternative to Reagent K, effective for scavenging trityl groups. However, it may not be sufficient to prevent the oxidation of Met residues.[6] |
| TFA/EDT/TIS/H₂O | 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDT | Recommended for peptides containing Trp, Cys, or Met to minimize side reactions. |
The following table presents data on the effect of different cleavage cocktails on a specific side reaction, the S-alkylation of a Cysteine-containing peptide cleaved from Wang resin. This provides insight into the efficacy of different scavenger compositions.
| Entry | Peptide-Resin | Cleavage Cocktail Composition (v/v/v) | Cleavage Time (h) | S-Alkylated Byproduct (%) |
| 1 | Ac-Ala-Arg(Pbf)-Cys(Trt)-Wang | 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | 2 | 10 |
| 2 | Ac-Ala-Arg(Pbf)-Cys(Trt)-Wang | 80% TFA, 18% EDT, 1% TIS, 1% H₂O | 2 | < 2 |
| 3 | Ac-Cys(Trt)-Arg(Pbf)-Ala-Wang | 95% TFA, 2.5% TIS, 2.5% H₂O | 2 | 25 |
| 4 | Ac-Cys(Trt)-Arg(Pbf)-Ala-Wang | 90% TFA, 5% EDT, 2.5% TIS, 2.5% H₂O | 2 | 8 |
Data adapted from Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science.[3] This data indicates that a higher concentration of scavengers like EDT can significantly reduce side reactions such as S-alkylation.
Experimental Protocols
Protocol 1: General Peptide Cleavage from this compound Resin
This protocol is suitable for most peptides and utilizes the standard TFA/TIS/H₂O cocktail.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Reaction vessel (with a frit and stopcock or a round-bottom flask)
-
Shaker or vortexer
-
Centrifuge and centrifuge tubes (if precipitating in tubes)
-
Sintered glass funnel
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with DCM (3 x 1 mL) to swell it and remove any residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail fresh just before use. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Standard Cocktail: In a fume hood, carefully mix TFA (1.9 mL), TIS (0.05 mL), and deionized water (0.05 mL).
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours. The reaction time may need to be optimized depending on the peptide sequence and the stability of the protecting groups.[7]
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture through a sintered glass funnel into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
In a larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension at a low speed (e.g., 3000 rpm) for 5 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 5 mL), centrifuging and decanting after each wash to remove residual scavengers and dissolved organic impurities.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Peptide Purification:
-
The crude peptide can be dissolved in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Cleavage of Peptides with Sensitive Residues using Reagent K
This protocol is recommended for peptides containing Trp, Met, Cys, or Tyr.
Materials:
-
Same as Protocol 1, with the addition of Phenol, Thioanisole, and 1,2-Ethanedithiol (EDT).
Procedure:
-
Resin Preparation: Follow steps 1a-1c from Protocol 1.
-
Cleavage Cocktail Preparation (Reagent K):
-
In a fume hood, carefully prepare Reagent K by mixing:
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
EDT: 2.5%
-
-
For 2 mL of cocktail, this corresponds to: TFA (1.65 mL), Phenol (0.1 mL), Water (0.1 mL), Thioanisole (0.1 mL), and EDT (0.05 mL).
-
-
Cleavage Reaction:
-
Add Reagent K to the resin.
-
Agitate the mixture at room temperature for 2 to 4 hours. Peptides with multiple Arg(Pmc/Pbf) residues may require longer cleavage times.[7]
-
-
Peptide Precipitation and Isolation: Follow steps 4a-4g from Protocol 1.
-
Peptide Purification: Follow step 5 from Protocol 1.
Mandatory Visualizations
Signaling Pathway of Peptide Cleavage
Caption: Mechanism of acid-catalyzed peptide cleavage and scavenger action.
Experimental Workflow for Peptide Cleavage and Isolation
Caption: Step-by-step workflow for peptide cleavage and isolation.
References
- 1. EP3405476A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Bot Detection [iris-biotech.de]
- 5. merckmillipore.com [merckmillipore.com]
- 6. aminer.org [aminer.org]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Leu-MPPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu strategy is a cornerstone of modern peptide and protein chemistry. A critical challenge in SPPS is the prevention of racemization, particularly of the C-terminal amino acid during its initial anchoring to the solid support. The use of pre-formed Fmoc-L-Leu-3-(4-hydroxymethylphenoxy)propionic acid (Fmoc-L-Leu-MPPA) provides a robust solution to this problem.
These application notes provide a detailed methodology for the use of this compound in SPPS. By attaching the C-terminal leucine to the MPPA linker prior to its immobilization on an aminomethylated resin, the risk of epimerization is significantly minimized. This is because the linkage to the resin is formed via a stable amide bond rather than an ester bond, which is more susceptible to racemization under the conditions used for loading onto traditional Wang resins.[1][2] This method ensures a low and reproducible level of epimerization, often below 0.5%, for the C-terminal amino acid.[1][2]
Principle
The core principle of this methodology is the pre-attachment of the first Fmoc-protected amino acid (L-Leucine) to the MPPA linker. This this compound conjugate is then coupled to an aminomethyl-functionalized solid support, such as aminomethyl polystyrene resin. The subsequent peptide chain elongation proceeds via the standard Fmoc-SPPS cycle of deprotection and coupling. Upon completion of the synthesis, the peptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA), which cleaves the benzyl ester bond of the MPPA linker to yield a peptide with a C-terminal carboxylic acid.[1]
Key Advantages
-
Minimized C-terminal Racemization: Achieves low and reproducible epimerization levels (<0.5%).[1][2]
-
High Purity Peptides: The reduction in C-terminal epimerization contributes to a higher purity of the final crude peptide.
-
Compatibility: Fully compatible with standard Fmoc/tBu SPPS protocols and automated synthesizers.
-
Versatility: Can be used with a variety of aminomethylated resins.
Experimental Data
Table 1: Representative Resin Loading and Racemization Data
| Parameter | Typical Value | Notes |
| Resin Type | Aminomethyl Polystyrene | Can also be used with other amino-functionalized resins. |
| Initial Resin Loading | 0.8 - 1.2 mmol/g | Varies depending on the specific aminomethyl resin used. |
| This compound Loading | 0.4 - 0.6 mmol/g | Achieved after coupling of the linker to the resin. |
| C-terminal Racemization | < 0.5% | A key advantage of the MPPA linker methodology.[1][2] |
| Crude Peptide Purity | >70% (sequence dependent) | Purity is highly dependent on the peptide sequence and length. |
| Purified Peptide Purity | >95% - 99% | Achievable with standard HPLC purification.[3] |
Table 2: Comparison of Common Coupling Reagents for Peptide Elongation
| Coupling Reagent | Activator | Base | Typical Coupling Time | Notes |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA or Collidine | 15 - 60 min | Highly efficient, especially for sterically hindered amino acids. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA or NMM | 20 - 60 min | A widely used and effective coupling reagent. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide | 1-Hydroxybenzotriazole | 30 - 120 min | A cost-effective option, though potentially slower. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | DIPEA or NMM | 20 - 60 min | Another efficient phosphonium-based coupling reagent. |
Experimental Protocols
Protocol 1: Loading of this compound onto Aminomethyl Resin
This protocol describes the coupling of the this compound linker to an aminomethyl-functionalized solid support.
Materials:
-
Aminomethyl polystyrene resin
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HATU, HBTU, or DIC/HOBt)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Place the aminomethyl resin in the reaction vessel and wash with DMF (3 x 5 mL/g of resin). Add fresh DMF to swell the resin for at least 1 hour.
-
Reagent Preparation: In a separate vial, dissolve this compound (2-3 equivalents relative to the resin's amino group loading) and an activator (e.g., HOBt, 2-3 equivalents) in DMF.
-
Activation: Add the coupling agent (e.g., DIC, 2-3 equivalents) to the solution from step 2 and allow it to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Drain the DMF from the swollen resin and add the activated this compound solution. Add DIPEA (4-6 equivalents) and agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Final Washes: Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.
-
Loading Determination: Determine the loading of Fmoc-L-Leu on the resin using a spectrophotometric method by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection.
Protocol 2: Standard Fmoc-SPPS Cycle for Peptide Elongation
This protocol outlines the iterative steps for elongating the peptide chain.
Materials:
-
This compound-loaded resin
-
Fmoc-protected amino acids
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (see Table 2)
-
DIPEA or other suitable base
-
DMF, DCM
Procedure:
-
Fmoc Deprotection:
-
Swell the resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat again with 20% piperidine in DMF for 10-15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents) and coupling agent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes (or as optimized for the specific coupling).
-
Wash the resin with DMF (3-5 times).
-
(Optional) Perform a ninhydrin test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Repeat: Repeat steps 1 and 2 for each subsequent amino acid in the peptide sequence.
Protocol 3: Final Cleavage and Peptide Precipitation
This protocol describes the cleavage of the completed peptide from the MPPA-linked resin and the removal of side-chain protecting groups.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DDT), Phenol)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptidyl-resin with DCM (3x) and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail based on the amino acid composition of the peptide. A standard cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5) may be necessary.[4]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Peptide Collection: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity and purity by mass spectrometry.[3][5]
Visualizations
Diagram 1: Workflow for Loading this compound onto Aminomethyl Resin
Caption: Workflow for immobilizing this compound on an aminomethyl resin.
Diagram 2: The Fmoc-SPPS Elongation Cycle
Caption: The iterative cycle of deprotection and coupling in Fmoc-SPPS.
Diagram 3: Final Cleavage and Peptide Isolation
Caption: Final steps for cleaving the peptide from the resin and isolation.
References
Application Notes and Protocols for Automated Peptide Synthesis using Fmoc-L-Leu-MPPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and drug development.[1][2] The Fmoc/tBu strategy is the most widely used chemistry for SPPS, offering mild reaction conditions and compatibility with a diverse range of amino acid derivatives.[1] A critical step in SPPS is the anchoring of the first amino acid to the solid support, as this step is susceptible to racemization, which can compromise the purity and biological activity of the final peptide.
Fmoc-L-Leu-MPPA, an N-α-(9-Fluorenylmethyloxycarbonyl)-L-leucine derivatized with a 3-(4-oxymethylphenoxy)propionic acid (MPPA) linker, provides a robust solution to this challenge.[3][4] By pre-attaching the C-terminal amino acid to the linker, the problematic initial loading of the amino acid onto the resin is circumvented. This approach significantly minimizes epimerization of the C-terminal residue to reproducible levels of less than 0.5%.[3][4][5] These application notes provide detailed protocols for the use of this compound in automated peptide synthesis.
Advantages of this compound in Automated SPPS
The use of this compound as a starting material for SPPS offers several key advantages:
-
Minimized Racemization: Guarantees a low and reproducible level of epimerization (typically <0.5%) for the C-terminal amino acid.[3][4][5]
-
High Purity Peptides: The reduction in C-terminal epimerization contributes to a higher purity of the crude peptide product.[4]
-
Flexibility in Resin Choice: this compound can be coupled to various aminomethyl-functionalized resins, providing flexibility in selecting the solid support.[3][5]
-
Compatibility with Automated Synthesizers: The protocols are amenable to automation, enhancing workflow efficiency and reproducibility.[6][7]
Experimental Protocols
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier | Notes |
| This compound | ≥98% | Various | |
| Aminomethylated Polystyrene Resin | 100-200 mesh, 1% DVB | Various | Loading capacity typically 0.8-1.2 mmol/g |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Various | Coupling reagent |
| Oxyma Pure | ≥99% | Various | Coupling additive |
| Piperidine | Peptide synthesis grade | Various | For Fmoc deprotection |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Various | Solvent |
| Dichloromethane (DCM) | Peptide synthesis grade | Various | Solvent |
| Trifluoroacetic acid (TFA) | ≥99% | Various | Cleavage reagent |
| Triisopropylsilane (TIS) | ≥98% | Various | Scavenger |
| Water | HPLC grade | Various | Scavenger |
| Diethyl ether | Reagent grade | Various | For peptide precipitation |
Resin Preparation and Loading of this compound
This protocol describes the manual loading of this compound onto an aminomethyl resin. Pre-loaded resins are also commercially available.[6]
| Step | Procedure | Time (min) | Notes |
| 1 | Swell aminomethyl resin in DMF for 60 min. | 60 | Use 10-15 mL of DMF per gram of resin. |
| 2 | Drain the DMF. | 2 | |
| 3 | Dissolve this compound (2 eq.), DIC (2 eq.), and Oxyma Pure (2 eq.) in DMF. | 10 | Use sufficient DMF to ensure complete dissolution. |
| 4 | Add the coupling solution to the resin and agitate at room temperature for 4-16 hours. | 240-960 | The reaction can be monitored using the Kaiser test. |
| 5 | Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x). | 15 | Each wash should be for 1-2 minutes. |
| 6 | Perform a capping step to block any unreacted amino groups. Use a solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF for 30 min. | 30 | |
| 7 | Wash the resin with DMF (3x), DCM (3x), and dry under vacuum. | 20 | |
| 8 | Determine the final loading of the resin using UV-Vis spectrophotometry by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection. | - |
Automated Peptide Synthesis Cycle
The following is a generalized protocol for an automated peptide synthesizer. Specific parameters may need to be optimized based on the instrument and the peptide sequence.
| Step | Operation | Reagents | Time (min) |
| 1 | Deprotection | 20% Piperidine in DMF | 2 x 5 |
| 2 | Washing | DMF | 5 x 1 |
| 3 | Coupling | Fmoc-amino acid (5 eq.), DIC (5 eq.), Oxyma Pure (5 eq.) in DMF | 45-60 |
| 4 | Washing | DMF | 5 x 1 |
| 5 | Repeat | Repeat steps 1-4 for each amino acid in the sequence. | - |
Peptide Cleavage and Precipitation
| Step | Procedure | Time (min) | Notes |
| 1 | Wash the final peptide-resin with DCM (3x) and dry under a stream of nitrogen. | 10 | |
| 2 | Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water. | 5 | Use with caution in a fume hood. |
| 3 | Add the cleavage cocktail to the resin (10 mL per gram of resin) and incubate at room temperature with occasional swirling. | 120-180 | |
| 4 | Filter the resin and collect the filtrate. | 5 | |
| 5 | Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates. | 5 | |
| 6 | Precipitate the peptide by adding the filtrate to cold diethyl ether (10x volume). | 15 | |
| 7 | Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. | 15 | |
| 8 | Dry the peptide pellet under vacuum. | - |
Visualized Workflows
Caption: Automated Solid-Phase Peptide Synthesis Workflow using this compound.
Logical Relationships in Fmoc Chemistry
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.iese.edu [discovery.iese.edu]
- 3. Bot Detection [iris-biotech.de]
- 4. Bot Detection [iris-biotech.de]
- 5. This compound | 864876-90-4 | Benchchem [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Fmoc Deprotection of Fmoc-L-Leu-MPPA Loaded Resin
Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS).
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) for the temporary protection of the α-amino group of amino acids. Its removal, or deprotection, is a critical step that must be efficient and complete to ensure high-purity peptide products. This document provides a detailed protocol for the Fmoc deprotection of Fmoc-L-Leucine loaded onto a methyl-photolithographically patterned array (MPPA) resin, a variant of the widely used Wang resin. The protocol includes methods for monitoring the reaction and quantitative data to guide the process.
The deprotection of the Fmoc group is achieved through a base-mediated β-elimination mechanism. A secondary amine, most commonly piperidine, is used to abstract the acidic proton on the fluorenyl group, leading to the cleavage of the carbamate and release of the free amine on the resin-bound amino acid.[1][2] The resulting dibenzofulvene byproduct is scavenged by piperidine to form a stable adduct, which can be washed away.[1]
Experimental Protocols
Materials and Reagents
-
Fmoc-L-Leu-MPPA loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
2-Propanol (IPA), ACS grade
-
Reagents for monitoring (see section 2.3)
Fmoc Deprotection Protocol
This protocol is intended for a standard manual or automated solid-phase peptide synthesizer.
-
Resin Swelling: Swell the this compound loaded resin in DMF for at least 1 hour in a reaction vessel.
-
Initial DMF Wash: After swelling, drain the DMF and wash the resin with fresh DMF (3 x 1 minute).
-
Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the resin slurry for a specified time (typically 5-20 minutes). A common procedure is a two-step deprotection: an initial treatment for 1-5 minutes followed by a second treatment with fresh reagent for 5-15 minutes.[3]
-
-
DMF Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 x 1 minute) to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
IPA and DCM Washes: Wash the resin with IPA (3 x 1 minute) and then with DCM (3 x 1 minute) to prepare for the next coupling step or for drying.[3]
-
Drying: If the synthesis is to be stopped, dry the resin under vacuum.
Monitoring the Deprotection Reaction
To ensure complete removal of the Fmoc group, it is crucial to monitor the reaction. Incomplete deprotection will result in deletion sequences in the final peptide. Two common methods for monitoring are UV-Vis spectroscopy and the qualitative Kaiser test.
This method relies on the quantitative measurement of the dibenzofulvene-piperidine adduct released into the deprotection solution, which has a characteristic UV absorbance maximum around 301 nm.[4]
Procedure:
-
Collect the filtrate from the deprotection step(s).
-
Dilute an aliquot of the filtrate with a known volume of DMF.
-
Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer.
-
The completion of the deprotection is indicated by the absorbance reaching a plateau in consecutive readings.
The Kaiser test is a highly sensitive qualitative test for the presence of free primary amines on the resin.[3][5] A positive result (blue color) indicates successful Fmoc deprotection.
Reagents:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
Procedure:
-
Take a small sample of the washed and dried resin beads (approx. 5-10 mg) in a small test tube.
-
Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C.
-
Heat the test tube at 100-120°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense blue beads and/or solution: Positive result, indicating the presence of free primary amines and successful deprotection.
-
Yellow or colorless beads and solution: Negative result, indicating the absence of free primary amines and incomplete or failed deprotection.
Quantitative Data Summary
The efficiency of Fmoc deprotection can be influenced by several factors, including the concentration of piperidine, reaction time, and the specific amino acid residue. The following table summarizes typical conditions and expected outcomes for the deprotection of this compound resin.
| Parameter | Recommended Range | Typical Value | Expected Outcome/Comments |
| Piperidine Concentration | 20-50% (v/v) in DMF | 20% | Higher concentrations can lead to faster deprotection but may increase side reactions. 20% is a standard and effective concentration.[4][6] |
| Deprotection Time | 5 - 30 minutes | 2 x 10 minutes | The reaction is generally fast.[3] For leucine, deprotection is typically efficient.[5] A two-step treatment ensures completeness. |
| UV-Vis Wavelength | 290 - 301 nm | 301 nm | The dibenzofulvene-piperidine adduct has a strong absorbance at this wavelength (ε ≈ 7800 M⁻¹cm⁻¹).[4][6] |
| Kaiser Test Result | N/A | Intense Blue | A strong blue color confirms the presence of the deprotected primary amine of Leucine. |
Diagrams
Caption: Experimental workflow for Fmoc deprotection.
References
Application Notes and Protocols for Fmoc-L-Leu-MPPA in Therapeutic Peptide Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fmoc-L-Leucine-3-(4-hydroxymethylphenoxy)propionic acid (Fmoc-L-Leu-MPPA) in the solid-phase peptide synthesis (SPPS) of therapeutic peptides. Particular emphasis is placed on its role in minimizing racemization of the C-terminal amino acid, a critical factor in ensuring the biological activity and purity of the final peptide product. Detailed protocols for the use of this compound and the synthesis of a model therapeutic peptide, Leu-enkephalin, are provided.
Introduction
This compound is a pre-formed conjugate of the N-terminally Fmoc-protected amino acid L-leucine and the 3-(4-hydroxymethylphenoxy)propionic acid (MPPA) linker. This building block is designed for the efficient and reliable introduction of the C-terminal leucine residue onto an aminomethyl-functionalized solid support in Fmoc-based solid-phase peptide synthesis (SPPS). The primary advantage of using this compound is the significant reduction in the risk of racemization of the C-terminal amino acid during the initial loading onto the resin.[1]
Traditional methods for attaching the first amino acid to a hydroxymethyl-functionalized resin, such as the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), can lead to significant epimerization of the C-terminal residue.[1] By pre-attaching the Fmoc-amino acid to the MPPA linker under controlled solution-phase conditions, the subsequent coupling to an aminomethyl resin proceeds via a stable amide bond formation, which is less prone to racemization. This strategy ensures a low and reproducible level of epimerization, often below 0.5%, which is crucial for the synthesis of high-purity, biologically active therapeutic peptides.[1]
Key Applications
-
Synthesis of Therapeutic Peptides with C-terminal Leucine: this compound is the ideal starting material for the synthesis of therapeutic peptides where a C-terminal leucine is essential for biological activity.
-
Minimization of Racemization: Its primary application is to ensure the chiral integrity of the C-terminal amino acid, leading to higher purity of the final peptide.
-
Improved Synthesis Efficiency: By providing a reliable method for the first amino acid attachment, it contributes to higher overall yields and purity of the synthesized peptide.[1]
-
Versatility: The MPPA linker is compatible with standard Fmoc-SPPS protocols and is readily cleavable with trifluoroacetic acid (TFA) to yield a peptide with a C-terminal carboxylic acid.[1]
Data Presentation
The use of Fmoc-amino acid-MPPA linkers has been shown to significantly reduce the level of racemization of the C-terminal amino acid compared to traditional loading methods. The following table summarizes typical racemization levels observed for different loading procedures.
| Loading Method | Activating Agents | Typical Racemization of C-terminal Amino Acid (%) |
| This compound | Pre-activated | < 0.5 [1] |
| Symmetrical Anhydride | DIC | 1-5 |
| DCC/DMAP | DCC, DMAP | 5-20 |
| HOBt/DIC | HOBt, DIC | 1-3 |
Note: Racemization levels can vary depending on the specific amino acid, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Coupling of this compound to Aminomethyl Polystyrene Resin
This protocol describes the procedure for loading this compound onto an aminomethyl-functionalized polystyrene resin.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1% DVB)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the aminomethyl polystyrene resin (1 g, e.g., 1.0 mmol/g substitution) in DMF (10 mL) for 1 hour in a reaction vessel. Drain the DMF.
-
Activation of this compound: In a separate vial, dissolve this compound (1.5 eq., 1.5 mmol) and HOBt (1.5 eq., 1.5 mmol) in DMF (5 mL). Add DIC (1.5 eq., 1.5 mmol) to the solution and allow it to pre-activate for 10 minutes at room temperature.
-
Coupling: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Kaiser Test: Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step with fresh reagents.
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride/pyridine/DCM) for 30 minutes. Wash the resin as in step 4.
-
Fmoc Deprotection (for loading determination): To determine the loading of the resin, a small, accurately weighed sample of the dried resin can be subjected to Fmoc deprotection with 20% piperidine in DMF, and the absorbance of the liberated dibenzofulvene-piperidine adduct can be measured at 301 nm.
Protocol 2: Solid-Phase Synthesis of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu)
This protocol outlines the manual solid-phase synthesis of the therapeutic peptide Leu-enkephalin using this compound loaded resin.
Materials:
-
This compound loaded resin (from Protocol 1)
-
Fmoc-Phe-OH
-
Fmoc-Gly-OH
-
Fmoc-Tyr(tBu)-OH
-
DIC
-
HOBt
-
20% (v/v) Piperidine in DMF
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Start with the this compound loaded resin in a reaction vessel.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Coupling of the Next Amino Acid (Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain and wash with DMF (3 x 10 mL).
-
Perform a Kaiser test to confirm complete coupling.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for the remaining amino acids in the sequence: Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection (step 2) to remove the Fmoc group from the N-terminal Tyrosine.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally with methanol (3 x 10 mL). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail (10 mL per gram of resin) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Visualizations
Experimental Workflow for Leu-enkephalin Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Epimerization with Fmoc-L-Leu-MPPA
Welcome to the technical support center for the effective use of Fmoc-L-Leu-MPPA in solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize epimerization and ensure the synthesis of high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a pre-formed conjugate of Fmoc-L-leucine and a 3-(4-hydroxymethylphenoxy)propionic acid (MPPA) linker. It is designed for loading the first amino acid onto an aminomethyl-functionalized resin in SPPS. The primary advantage of using this compound is to minimize the epimerization of the C-terminal leucine residue during peptide synthesis. By pre-attaching the amino acid to the linker under controlled conditions, the subsequent coupling to the resin occurs via a stable amide bond formation, which is less prone to epimerization compared to direct esterification of the amino acid to the resin.[1] This method consistently ensures a low and reproducible level of epimerization, often below 0.5%.[1]
Q2: What is epimerization and why is it a concern in peptide synthesis?
A2: Epimerization is a chemical process where one stereocenter of a chiral molecule inverts, converting an L-amino acid into its D-isomer, or vice versa. In peptide synthesis, this is a critical side reaction as it leads to the formation of diastereomeric impurities in the final peptide product. These impurities can be difficult to separate and may significantly alter the biological activity and pharmacological properties of the peptide.[2]
Q3: What is the primary mechanism of C-terminal amino acid epimerization during SPPS?
A3: The main pathway for epimerization of the C-terminal amino acid during coupling is through the formation of a 5(4H)-oxazolone intermediate.[2] Activation of the carboxylic acid of the Nα-protected amino acid can lead to intramolecular cyclization, forming the oxazolone. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent reaction with the resin's amino group can then proceed from either face of the planar intermediate, resulting in a mixture of L- and D-isomers.
Q4: How does using this compound minimize oxazolone formation?
A4: By using the pre-formed this compound, the linkage to the aminomethyl resin occurs through the formation of an amide bond between the carboxylic acid of the MPPA linker and the amino group of the resin. This amide bond formation is not susceptible to oxazolone formation at the chiral center of the leucine residue. The ester bond between the leucine and the MPPA linker is already formed under optimized conditions that minimize epimerization.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound and provides solutions to minimize epimerization.
Problem: Higher than expected epimerization (>0.5%) of the C-terminal leucine.
| Potential Cause | Recommended Solution | Explanation |
| Inappropriate Coupling Reagent | Use a coupling reagent known for low epimerization, such as DIC/HOAt or COMU. | Carbodiimide-based reagents like DCC, when used with additives like HOBt, can still lead to some epimerization. Uronium/phosphonium salt reagents like HBTU and HATU can also promote epimerization, especially with prolonged pre-activation times. COMU has been shown to provide high coupling efficiency with reduced epimerization.[3][4] |
| Excessive Base or Inappropriate Base | Use a hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts. Avoid using excess base. | Bases are required to neutralize the protonated amine on the resin and for the activation of some coupling reagents. However, excess or strong, unhindered bases can promote the abstraction of the α-proton, leading to epimerization. Collidine has been shown to reduce racemization compared to DIPEA and NMM. |
| Prolonged Reaction Times | Optimize coupling time. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test) and stop the reaction once the coupling is complete. | Extended exposure to coupling reagents and bases can increase the likelihood of epimerization. |
| High Reaction Temperature | Perform the coupling at room temperature. Avoid elevated temperatures unless necessary for difficult couplings, and if so, use a coupling reagent known for low epimerization at higher temperatures. | Higher temperatures can accelerate the rate of epimerization. |
| Solvent Effects | Use a non-polar solvent like dichloromethane (DCM) or a mixture of DCM and a polar aprotic solvent like N,N-dimethylformamide (DMF). | Polar aprotic solvents like DMF can stabilize the charged intermediates involved in the epimerization pathway, thereby increasing the rate of this side reaction. |
Experimental Protocols
Protocol 1: Coupling of this compound to Aminomethyl Polystyrene Resin
This protocol describes a general procedure for the efficient loading of this compound onto an aminomethyl polystyrene resin with minimal epimerization.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, ~1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the aminomethyl polystyrene resin in DCM for 30 minutes, followed by washing with DMF (3 x resin volume).
-
Preparation of Coupling Solution:
-
In a separate vessel, dissolve this compound (1.5 eq. relative to resin loading) and HOBt or HOAt (1.5 eq.) in DMF.
-
Add DIC (1.5 eq.) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated this compound solution to the resin.
-
Add DIPEA (1.5 eq.) to the reaction mixture.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling: Monitor the reaction for completion using the Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and thus, a complete coupling.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
-
Fmoc Quantification: Determine the loading of the resin by spectrophotometrically measuring the amount of dibenzofulvene-piperidine adduct released upon Fmoc deprotection with a known amount of resin and a solution of 20% piperidine in DMF.
Protocol 2: Quantification of Leucine Epimerization by HPLC
This protocol outlines a method for the analysis of the diastereomeric purity of a peptide containing a C-terminal leucine after cleavage from the resin.
Materials:
-
Crude peptide sample cleaved from the resin
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Flow Rate: 1.0 mL/min
-
Detection: 214 nm or 220 nm
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point. The gradient may need to be optimized depending on the hydrophobicity of the peptide to achieve baseline separation of the diastereomers.
-
Column Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.
-
-
Data Analysis:
-
The L-Leu and D-Leu containing peptides will appear as two separate peaks. The D-epimer often elutes slightly earlier than the L-epimer on standard C18 columns.[5]
-
Integrate the peak areas of both diastereomers.
-
Calculate the percentage of epimerization using the following formula: % Epimerization = (Area of D-epimer peak / (Area of L-epimer peak + Area of D-epimer peak)) * 100
-
Visualizations
Mechanism of Epimerization via Oxazolone Formation
Caption: Mechanism of C-terminal epimerization via oxazolone formation during peptide synthesis.
Recommended Workflow for Minimizing Epimerization with this compound
Caption: Recommended workflow for using this compound to minimize C-terminal epimerization.
References
- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in SPPS with MPPA Linker
Welcome to our technical support center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to low yield during Solid-Phase Peptide Synthesis (SPPS) using the 4-hydroxymethyl-3-methoxyphenoxyacetic acid (MPPA) linker.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing a significantly lower than expected peptide yield after cleavage from the MPPA linker. What are the common causes?
Low peptide yield can stem from several stages of the SPPS process. The primary factors to investigate are incomplete peptide chain assembly, premature cleavage of the peptide from the resin, and inefficient final cleavage. Each of these can be caused by a variety of underlying issues.
To systematically troubleshoot this problem, it is recommended to follow a logical diagnostic workflow.
Caption: Troubleshooting workflow for low peptide yield in SPPS.
Q2: How can I determine if incomplete coupling or deprotection is the cause of my low yield?
Incomplete coupling or deprotection leads to the formation of truncated peptide sequences, which contribute to a lower yield of the desired full-length peptide.[1]
Troubleshooting Steps:
-
Monitor Coupling Reactions: Utilize a qualitative test like the ninhydrin (Kaiser) test to check for the presence of free primary amines after each coupling step. A positive result (blue beads) indicates incomplete coupling.
-
Monitor Deprotection: After the Fmoc-deprotection step, a test for the presence of the free amine should be positive.
-
Review Synthesis Records: Analyze the data from your synthesis logs. Consistent, even if minor, incomplete couplings at each step can significantly reduce the overall yield of a long peptide.[1] For example, a 99% yield at each of the 140 steps of a 70-mer peptide synthesis results in an overall theoretical yield of only 24%.[1]
Table 1: Impact of Stepwise Efficiency on Overall Yield
| Stepwise Efficiency per Cycle | Overall Theoretical Yield (20-mer peptide) | Overall Theoretical Yield (50-mer peptide) |
| 97.0% | 54.4% | 21.8% |
| 98.0% | 66.8% | 36.4% |
| 99.0% | 81.8% | 60.5% |
| 99.5% | 90.5% | 77.8% |
Solutions:
-
Optimize Coupling:
-
Increase the reaction time.
-
Use a higher excess of amino acid and coupling reagents.
-
Consider using a more potent coupling agent (e.g., HATU, HCTU).
-
-
Address Difficult Sequences: Peptide aggregation can hinder reactions.
-
Incorporate pseudoproline dipeptides or DMB-dipeptides to disrupt secondary structures.
-
Perform the synthesis at an elevated temperature.
-
-
Ensure Complete Deprotection: Increase the deprotection time or use a stronger deprotection solution (e.g., DBU/piperidine in DMF) if compatible with your sequence.[2]
Q3: My peptide seems to be cleaving from the resin prematurely during synthesis. Why is this happening with the MPPA linker?
The MPPA linker, being a derivative of the Wang linker, provides an acid-labile ester linkage to the peptide.[3] While it is designed to be stable during the basic conditions of Fmoc deprotection, repeated exposure or certain reagents can cause premature cleavage.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Acidic Contaminants | Ensure all solvents and reagents (e.g., DMF) are of high quality and free from acidic impurities. |
| Inappropriate Reagents | Verify that no acidic reagents are used during the synthesis cycles. |
| Linker Instability | While generally stable to piperidine, prolonged exposure or the use of stronger bases (like DBU) might lead to minor cleavage. Minimize exposure times. |
Experimental Protocol: Test for Premature Cleavage
-
After a specific coupling or deprotection step where you suspect cleavage, collect the wash solutions.
-
Combine and evaporate the solvent from the collected washes.
-
Re-dissolve the residue in a suitable solvent (e.g., Acetonitrile/Water).
-
Analyze the sample by LC-MS to detect the presence of your peptide.
Q4: I have completed my synthesis, but the final cleavage with TFA is giving a very low yield. What could be wrong?
Inefficient final cleavage is a common reason for low yield. This can be due to an improper cleavage cocktail, insufficient reaction time, or issues with the peptide itself. The MPPA linker, similar to the Wang linker, is typically cleaved with a strong acid like trifluoroacetic acid (TFA).[3]
Caption: Decision tree for troubleshooting inefficient final cleavage.
Experimental Protocol: Standard Peptide Cleavage from MPPA-Resin
-
Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water . Adjust scavengers based on your peptide sequence (e.g., add ethanedithiol (EDT) for cysteine-containing peptides).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 2-3 mL for 100 mg of resin). Gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers.
-
Drying: Dry the peptide pellet under vacuum.
Q5: My MPPA linker is a photolabile variant. What specific issues should I look out for?
For photolabile linkers, cleavage is achieved using UV light, which offers a mild and orthogonal method of release.[4][5] Low yield in this case is often related to the photocleavage process itself.
Troubleshooting Photocleavage:
-
Incomplete Cleavage: The UV light may not be penetrating the entire resin bed.
-
Solution: Perform the cleavage in a suitable vessel that allows for even irradiation. Agitate the resin during exposure. Consider using a flow chemistry setup for more efficient light penetration.[5]
-
-
Incorrect Wavelength: Ensure the wavelength of your UV lamp matches the absorption maximum of the photolabile group (often in the 320-365 nm range).
-
Degradation of Peptide: Some amino acids (e.g., Tryptophan) can be sensitive to UV light.
-
Solution: Minimize exposure time. Perform a time-course study to find the optimal balance between cleavage efficiency and peptide integrity.
-
-
Photocleavage Byproducts: The cleavage reaction can generate reactive byproducts that may form adducts with the peptide.
-
Solution: The use of scavengers in the cleavage solution can sometimes mitigate these side reactions.
-
This guide provides a starting point for troubleshooting low yield in SPPS with the MPPA linker. For complex issues, a systematic approach involving small-scale trials and careful analysis is always recommended.
References
Addressing incomplete cleavage from Fmoc-L-Leu-MPPA linker
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete cleavage of peptides from the Fmoc-L-Leu-MPPA linker during solid-phase peptide synthesis (SPPS).
Troubleshooting Incomplete Cleavage
Issue: Low peptide yield after cleavage from the this compound linker.
This is a common issue that can arise from several factors related to the cleavage procedure. The following questions will guide you through a systematic troubleshooting process.
FAQs and Troubleshooting Guide
1. Q: My peptide cleavage from the this compound linker is incomplete. What are the most common causes?
A: Incomplete cleavage from acid-labile linkers like MPPA is typically due to one or more of the following factors:
-
Suboptimal Cleavage Cocktail: The composition of your trifluoroacetic acid (TFA) cocktail may not be suitable for your specific peptide sequence.
-
Insufficient Cleavage Time: The duration of the cleavage reaction may be too short.
-
Inadequate Resin Preparation: Residual basic compounds like piperidine from the Fmoc deprotection steps can neutralize the TFA, reducing its effectiveness.
-
Peptide Aggregation: The peptide may aggregate on the resin, hindering the access of the cleavage cocktail to the linker.
-
Steric Hindrance: The peptide sequence itself may create steric hindrance around the linkage, making it less accessible to the cleavage reagents.
2. Q: How can I confirm that the cleavage is truly incomplete?
A: Before optimizing the entire batch, it is crucial to confirm incomplete cleavage with a small-scale analytical test cleavage. This will save valuable material and time. After performing the test cleavage, analyze the supernatant by HPLC to quantify the released peptide. You can also cleave the remaining resin with a stronger cleavage cocktail to see if more peptide is released.
3. Q: What is a standard protocol for a test cleavage?
A: A small-scale or "micro" cleavage can be performed to assess the efficiency of your cleavage cocktail and procedure without committing your entire batch of resin.[1]
Experimental Protocol: Analytical Test Cleavage
Materials:
-
Dried peptide-resin (approx. 10-20 mg)
-
Microcentrifuge tube
-
Cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
-
50/50 (v/v) acetonitrile/water solution
-
HPLC system for analysis
Procedure:
-
Place a small amount of the dried, uncleaved peptide-resin into a microcentrifuge tube.
-
Add the cleavage cocktail (e.g., 200 µL) to the resin.
-
Allow the tube to rotate or vortex gently for the desired cleavage time (e.g., 2 hours).
-
After the reaction, evaporate the TFA using a stream of nitrogen or a SpeedVac. Exercise caution as the solution can splash.
-
Once the majority of the TFA is removed, add cold diethyl ether to precipitate the cleaved peptide.
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether.
-
Dissolve the peptide pellet in a 50/50 acetonitrile/water solution for HPLC analysis.
4. Q: Which TFA cleavage cocktail should I be using?
A: The choice of cleavage cocktail is critical and depends on the amino acid composition of your peptide. The presence of sensitive residues requires the addition of scavengers to prevent side reactions.[2]
Data Presentation: TFA Cleavage Cocktails
| Cleavage Cocktail (v/v/v) | Scavengers | Recommended For | Not Recommended For |
| TFA / H₂O (95:5) | Water | Peptides without sensitive residues (e.g., Cys, Met, Trp, Tyr). | Peptides containing Trp, Met, or Cys due to risk of alkylation. |
| TFA / TIPS / H₂O (95:2.5:2.5) | Triisopropylsilane (TIPS), Water | General purpose, good for peptides with Trp, Tyr, and t-butyl protected residues. | Peptides with multiple Arg(Pbf/Pmc) residues may require longer cleavage times. |
| Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Phenol, Water, Thioanisole, Ethanedithiol (EDT) | "Universal" cocktail, effective for peptides with Cys, Met, Trp, and Tyr.[2] | The malodorous nature of the reagents. |
| TFA / EDT / H₂O / TIS (94:2.5:2.5:1) | Ethanedithiol (EDT), Water, TIPS | Peptides containing Cys to prevent disulfide bond formation and other side reactions. | |
| TFA / DMS / H₂O / TIS (90:5:2.5:2.5) | Dimethyl sulfide (DMS), Water, TIPS | Can be beneficial in reducing S-t-butylation of Cysteine. |
5. Q: My peptide contains multiple Arginine residues. Could this be the problem?
A: Yes, peptides containing multiple Arginine residues, especially when protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) groups, can require extended cleavage times for complete deprotection and release from the resin.[2] In such cases, extending the cleavage time to 4-6 hours or even performing a second cleavage on the same resin may be necessary.
6. Q: How can I improve the cleavage efficiency for a difficult peptide sequence?
A: For challenging sequences, consider the following strategies:
-
Increase Cleavage Time: Extend the cleavage reaction time in increments (e.g., from 2 hours to 4 hours, then 6 hours) and monitor the progress with small-scale test cleavages.
-
Optimize Scavenger Cocktail: For peptides with sensitive residues, ensure your scavenger cocktail is appropriate (see table above).
-
Perform a Second Cleavage: After the initial cleavage and filtration, treat the resin with a fresh batch of cleavage cocktail to release any remaining peptide.[3]
-
Resin Washing: Before cleavage, ensure the resin is thoroughly washed with dichloromethane (DCM) to remove any residual dimethylformamide (DMF), which can inhibit the cleavage reaction.[1]
Mandatory Visualization
Below is a troubleshooting workflow to systematically address incomplete cleavage from the this compound linker.
Caption: Troubleshooting workflow for incomplete peptide cleavage.
This guide provides a starting point for addressing issues with incomplete cleavage from the this compound linker. For complex cases, it is always recommended to consult with experienced peptide chemists.
References
Side reactions associated with the MPPA linker in SPPS
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the use of the 4-(4-(hydroxymethyl)-3-methoxyphenoxy)propanoic acid (MPPA) linker in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the MPPA linker and what are its primary advantages in SPPS?
The MPPA linker is an acid-labile linker used in Fmoc-based Solid-Phase Peptide Synthesis to produce peptides with a C-terminal carboxylic acid. It is structurally based on the well-known Wang linker but is designed to mitigate common side reactions. Its primary advantages include:
-
Reduced Racemization: The MPPA linker is often supplied as a pre-loaded derivative with the first Fmoc-amino acid. This approach avoids the initial esterification step on the resin, which is a common source of racemization (epimerization) for the C-terminal amino acid. This method can guarantee a low and reproducible epimerization level, often below 0.5%.[1]
-
Minimized Dimer Formation: By using pre-loaded MPPA building blocks, the formation of dimers during the loading of the first amino acid onto the resin is significantly reduced.[1]
Q2: What are the standard cleavage conditions for releasing a peptide from the MPPA linker?
Peptides are cleaved from the MPPA linker under strong acidic conditions, simultaneously removing most common acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). The standard reagent for this process is concentrated trifluoroacetic acid (TFA).[1][2] A typical cleavage cocktail includes TFA mixed with "scavengers" to prevent side reactions.
Troubleshooting Guide: Side Reactions & Solutions
Q1: After cleaving my peptide from the MPPA resin, I observe a significant side product with a mass increase of +136 Da, particularly with Tryptophan-containing peptides. What is this side reaction?
This is a classic side reaction involving the alkylation of a nucleophilic amino acid residue by the carbocation generated from the linker during TFA cleavage.[3]
-
Mechanism: During TFA cleavage, the MPPA linker is protonated and releases the peptide, forming a stable 4-hydroxy-3-methoxybenzyl carbocation. The methoxy group on the linker stabilizes this cation. While scavengers are meant to trap these reactive species, some can escape and react with electron-rich side chains, most notably the indole ring of Tryptophan (Trp). The mass of the alkylating moiety—the 4-hydroxy-3-methoxybenzyl group—is approximately 136.15 Da.
-
Identification: This side product can be identified by:
-
RP-HPLC: The alkylated peptide will typically be more hydrophobic and have a longer retention time than the desired peptide.
-
Mass Spectrometry (MS): The side product will have a mass (M) equal to the desired peptide's mass + 136.15 Da (M+136). MS/MS fragmentation can pinpoint the modification site to a specific residue.[3][4][5]
-
.
Caption: Mechanism of linker cleavage and subsequent side-alkylation of Tryptophan.
Q2: How can I prevent or minimize this linker-derived alkylation side reaction?
The most effective way to prevent this side reaction is to use an optimized cleavage cocktail containing a combination of scavengers that efficiently trap the generated carbocations.[6] The choice of cocktail depends on the specific amino acids in your peptide sequence.
-
Solution: Use a well-established scavenger cocktail. Triisopropylsilane (TIS) is a common scavenger, but for peptides with sensitive residues like Trp, Cys, or Met, more robust cocktails are required.[6] Water is also a critical component as it can act as a proton source and compete for the carbocation.
Table 1: Common TFA Scavenger Cocktails for SPPS Cleavage
| Reagent Cocktail | Composition (v/v/v) | Target Residues & Notes |
| Standard | 95% TFA / 2.5% Water / 2.5% TIS | For peptides without highly sensitive residues (Trp, Met, Cys).[2] |
| Reagent B | 88% TFA / 5.8% Phenol / 4.2% Water / 2% TIS | Good for scavenging trityl groups but does not adequately protect Cys and Met from oxidation.[6] |
| Reagent K | 82.5% TFA / 5% Water / 5% Phenol / 5% Thioanisole / 2.5% EDT | Highly effective for peptides containing Cys, Met, Trp, or Tyr. Minimizes Trp alkylation.[6] |
| Reducing Mix | 94% TFA / 2.5% Water / 2.5% EDT / 1% TIS | A common choice for most peptides containing Trp, Cys, or Met.[6] |
TIS = Triisopropylsilane, EDT = 1,2-Ethanedithiol
Q3: My peptide cleavage seems incomplete, resulting in low yield. What are the possible causes?
Incomplete cleavage can stem from several factors, not all of which are specific to the MPPA linker itself.
-
Insufficient Cleavage Time: While many peptides are cleaved within 1-2 hours, sterically hindered sequences or longer peptides may require extended reaction times (e.g., up to 4 hours). It is recommended to perform a small-scale trial cleavage to optimize the duration.[7]
-
Inadequate Reagent Volume: Ensure enough cleavage cocktail is used to fully swell the resin and allow for efficient reaction. A general guideline is 10-15 mL of cocktail per gram of resin.[6]
-
Peptide Precipitation on Resin: In some cases, the fully deprotected peptide may have poor solubility in the TFA cocktail and can precipitate onto the resin beads, preventing its recovery. Washing the resin with a small amount of a different solvent like acetic acid after the initial TFA filtration can sometimes help recover this precipitated product.
-
Reagent Quality: TFA and scavengers degrade over time. Always use fresh, high-quality reagents for cleavage. Cleavage cocktails should be prepared immediately before use.[7]
Experimental Protocols
Protocol 1: Standard Peptide Cleavage from MPPA Resin
This protocol is for a 0.1 mmol scale synthesis.
Materials:
-
Dried peptide-resin (~0.2 g, assuming 0.5 mmol/g loading)
-
Cleavage Cocktail (e.g., Reagent K: 8.25 mL TFA, 0.5 mL Water, 0.5 mL Phenol, 0.5 mL Thioanisole, 0.25 mL EDT)
-
Ice bath
-
Reaction vessel (e.g., a 10 mL syringe with a frit)
-
Nitrogen or Argon gas line
-
Cold diethyl ether (-20°C)
-
Centrifuge and centrifuge tubes
Procedure:
-
Place the dried peptide-resin in the reaction vessel.
-
Prepare the chosen cleavage cocktail immediately before use and cool it in an ice bath for 5-10 minutes.
-
Add 2-3 mL of the cold cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Using gentle gas pressure, filter the TFA solution containing the cleaved peptide into a clean centrifuge tube.
-
Wash the resin with an additional 0.5-1 mL of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation (e.g., 3500 rpm for 5 minutes).
-
Decant the ether, wash the pellet twice more with cold ether, and dry the crude peptide under a stream of nitrogen.
.
Caption: General workflow for Solid-Phase Peptide Synthesis using an MPPA linker.
Protocol 2: RP-HPLC Analysis of Crude Peptide
Purpose: To separate the desired peptide from deletion sequences and potential side products like the +136 Da alkylated species.
Materials:
-
Crude, dried peptide
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
Reversed-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
UV Detector set to 214 nm and 280 nm (the latter is useful for Trp-containing peptides).[8]
Procedure:
-
Prepare a stock solution of the crude peptide (e.g., 1 mg/mL) in a suitable solvent like 50% ACN/water.
-
Filter the sample through a 0.22 µm syringe filter.
-
Equilibrate the C18 column with a starting mixture of Solvent A and B (e.g., 95% A / 5% B).
-
Inject 10-20 µL of the sample.
-
Run a linear gradient to elute the peptides. A typical gradient for a 30-minute run might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B
-
25-27 min: 65% to 95% B
-
27-30 min: 95% B
-
-
Monitor the elution profile at 214 nm. The alkylated peptide, being more hydrophobic, is expected to elute after the main product peak.[9]
-
Collect fractions corresponding to major peaks for subsequent mass spectrometry analysis.
Protocol 3: Mass Spectrometry Confirmation
Purpose: To confirm the molecular weight of the desired peptide and identify the mass of any side products.
Procedure:
-
Take an aliquot of the collected HPLC fraction(s) or a solution of the crude peptide.
-
Dilute the sample in a suitable solvent for the mass spectrometer (e.g., 50% ACN/water with 0.1% formic acid for ESI-MS).
-
Infuse the sample into the mass spectrometer (e.g., ESI-TOF or ESI-QTOF).
-
Acquire the full MS spectrum to determine the molecular weights of the components.
-
Look for the expected mass of your target peptide.
-
Search the spectrum for a peak corresponding to [Expected Mass + 136.15 Da]. The presence of this peak confirms the alkylation side reaction.
-
If possible, perform MS/MS fragmentation on both the parent peptide ion and the M+136 ion. Comparison of the fragment patterns will confirm that the modification is on the peptide and can help localize it to a specific residue.[5][10]
References
- 1. Open Search Strategy for Inferring the Masses of Cross-Link Adducts on Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 3. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry-Based Solid Phase Peptide Reaction Assay for Detecting Allergenicity Using an Immobilized Peptide-Conjugating Photo-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bot Detection [iris-biotech.de]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. protocols.io [protocols.io]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Impact of solvent choice on Fmoc-L-Leu-MPPA coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling of Fmoc-L-leucine (Fmoc-L-Leu) to methyl 2-(4-(aminomethyl)phenyl)propanoate (MPPA).
Frequently Asked Questions (FAQs)
Q1: Which solvents are recommended for the Fmoc-L-Leu-MPPA coupling reaction?
A1: Polar aprotic solvents are generally the best choice for this type of coupling. Dimethylformamide (DMF) is the most commonly used and often recommended solvent due to its excellent ability to solvate the reactants and the growing peptide chain, which leads to high coupling yields.[1] Dichloromethane (DCM) or mixtures of DMF and DCM can also be effective.[2] The choice of solvent is critical for maximizing the reaction rate and yield while minimizing side reactions.[2]
Q2: What is the most significant side reaction to be aware of during the this compound coupling, and how can it be minimized?
A2: The most critical side reaction is racemization of the L-leucine chiral center.[2] Racemization can occur during the activation of the carboxylic acid of Fmoc-L-Leu, which can lead to the formation of the D-enantiomer and compromise the biological activity of the final product.[2] To minimize racemization, it is crucial to control the reaction temperature, ideally keeping it below 25°C.[3] The use of coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is also highly recommended.[1][4] An alternative and highly effective strategy is to use pre-synthesized this compound, which is then coupled to an amino-functionalized resin. This approach has been shown to guarantee a low and reproducible level of epimerization (maximum 0.5%).[5][6]
Q3: What coupling efficiency and yield can I expect for the this compound coupling?
A3: The expected yield and coupling efficiency are highly dependent on the chosen solvent, coupling reagents, and reaction conditions. However, using an 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/HOBt system in DMF, a coupling efficiency of over 90% can be achieved, with yields often exceeding 85%.[3] For solid-phase peptide synthesis in general, DMF has been shown to provide superior peptide-resin solvation, leading to average coupling yields of up to 99.5% for certain peptides.[1]
Q4: How does the choice of solvent impact the overall success of solid-phase peptide synthesis (SPPS)?
A4: The success of SPPS is highly dependent on the solvation of both the resin and the growing peptide chain.[1] The solvent must effectively swell the resin to allow reagents to access the reaction sites. Inefficient solvation can lead to poor coupling yields.[1] Different solvents exhibit varying abilities to solvate the resin and the peptide-resin complex. For example, while N-methylpyrrolidinone (NMP) and dimethyl sulfoxide (DMSO) can provide maximum resin solvation, they may not be as effective at solvating the peptide-resin, leading to lower coupling yields compared to DMF.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield | Poor solubility of reactants: Fmoc-L-Leu or MPPA may not be fully dissolved in the chosen solvent. | * Ensure all reactants are fully dissolved before initiating the reaction. * Consider switching to a solvent with better solubilizing properties, such as DMF.[1] * A mixture of solvents, such as DMF and DCM, can also be effective.[2] |
| Inefficient solvation of the resin/peptide-resin complex (for SPPS): The solvent may not be adequately swelling the resin or solvating the growing peptide chain. | * Switch to a solvent known for superior peptide-resin solvation, such as DMF.[1] | |
| Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. | * Increase the reaction time and monitor the progress using a technique like Thin Layer Chromatography (TLC).[2] * Ensure the reaction is carried out at an appropriate temperature, typically room temperature.[3] | |
| Presence of D-Leucine impurity (Racemization) | High reaction temperature: Temperatures above 25°C can significantly increase the rate of racemization.[2][3] | * Maintain strict temperature control and ensure the reaction temperature does not exceed 25°C.[3] |
| Inappropriate coupling reagents: Some coupling reagents are more prone to causing racemization than others. | * Use a carbodiimide-based coupling agent like DCC or EDC in combination with a racemization-suppressing additive such as HOBt or OxymaPure.[3][4] * For particularly sensitive couplings, consider using a phosphonium-based reagent like DEPBT, which is known for its resistance to racemization.[4] | |
| Formation of Fmoc-dipeptides | Activation of the carboxyl group of the newly formed Fmoc-amino acid. | * This is more common during the initial Fmoc protection of leucine. To minimize this, use Fmoc-OSu instead of Fmoc-Cl and maintain a low temperature.[3] |
| Incomplete Fmoc Deprotection (in SPPS workflow) | Standard deprotection conditions are insufficient. | * For difficult sequences, a longer deprotection time with 20% piperidine in DMF may be necessary.[3] * In some cases, a stronger base system containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be required, but this should be used with caution as it can increase the risk of other side reactions.[3] |
Quantitative Data on Solvent Impact
While specific comparative data for the this compound coupling is limited, the following table provides insights into the effect of solvent choice on coupling yields in a solid-phase peptide synthesis context.
| Solvent | Average Coupling Yield (%) | Notes |
| N-methylpyrrolidinone (NMP) | 78.1 | Data from the synthesis of CGRP(8-37).[1] |
| NMP:DMSO (8:2) | 88.9 | Data from the synthesis of CGRP(8-37).[1] |
| Dimethyl sulfoxide (DMSO) | 91.8 | Data from the synthesis of CGRP(8-37).[1] |
| Dimethylacetamide (DMA) | 98.0 | Data from the synthesis of CGRP(8-37).[1] |
| Dimethylformamide (DMF) | 99.5 | Data from the synthesis of CGRP(8-37).[1] |
Note: The data presented above is for the synthesis of the peptide CGRP(8-37) and should be considered as a general guide to the relative effectiveness of these solvents in promoting high coupling efficiency in solid-phase peptide synthesis.
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling in DMF
-
Dissolve Fmoc-L-Leu (1 equivalent) and HOBt (1 equivalent) in DMF.
-
Add EDC (1 equivalent) to the solution and stir for 10-15 minutes at 0°C to pre-activate the amino acid.
-
In a separate flask, dissolve MPPA (1 equivalent) in DMF.
-
Add the MPPA solution to the activated Fmoc-L-Leu solution.
-
Allow the reaction to warm to room temperature and stir for several hours (typically 2-4 hours, or until reaction completion is confirmed by TLC).
-
Maintain the reaction temperature below 25°C throughout the process to minimize racemization.[3]
-
Upon completion, proceed with standard aqueous work-up and purification procedures.
Visualizations
Caption: Experimental workflow for this compound coupling.
Caption: Troubleshooting logic for low coupling yield.
References
Technical Support Center: Capping Unreacted Sites in Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), specifically addressing the critical step of capping unreacted sites after Fmoc-L-Leu-MPPA loading.
Troubleshooting Guide
This guide addresses common issues encountered during the capping of unreacted amine groups on the solid support.
| Problem | Potential Cause | Recommended Solution |
| Positive Kaiser Test After Capping | 1. Incomplete Capping Reaction: The capping reagent did not react with all free amines. 2. Degradation of Capping Reagent: The acetic anhydride may have hydrolyzed. 3. Inefficient Mixing: The resin was not sufficiently agitated during the reaction. 4. False Positive Result: Overheating during the Kaiser test can cause Fmoc group removal, leading to a false positive.[1] | 1. Repeat the Capping Step: Wash the resin with DMF and repeat the capping procedure.[1][2] 2. Use Fresh Reagents: Always prepare the capping solution fresh before use. 3. Ensure Proper Agitation: Gently shake or agitate the reaction vessel to ensure the resin is fully suspended in the capping solution. 4. Careful Heating: When performing the Kaiser test, heat the sample gently to avoid premature deprotection.[1] |
| Low Final Peptide Purity | 1. Incomplete Capping: Uncapped sites lead to the formation of deletion sequences, which are difficult to separate from the target peptide. 2. Side Reactions During Capping: The capping reagents may cause unwanted modifications to the peptide. | 1. Optimize Capping Conditions: Ensure complete capping by using a sufficient excess of capping reagents and confirming with a negative Kaiser test. 2. Consider Alternative Capping Reagents: If specific amino acids are causing side reactions, consider milder capping conditions or alternative reagents (see Table 1). |
| Unexpected Side Reactions | 1. Histidine-Related Side Reaction: Acetic anhydride can cause a chain-terminating side reaction when a histidine residue is present.[3] 2. Acetylation of Arginine: The side chain of arginine can be acetylated by acetic anhydride under certain conditions.[4] 3. Premature Fmoc-Deprotection: The basic conditions of the capping reaction can sometimes lead to the partial removal of the Fmoc protecting group. | 1. Alternative Capping for Histidine Peptides: For peptides containing histidine, consider using a different capping agent or omitting the capping step if the coupling efficiency is high. 2. Protect Arginine Side Chain: Ensure the arginine side chain is adequately protected. If acetylation persists, consider milder capping conditions. 3. Use a Weaker Base: Substitute pyridine with a less basic amine like diisopropylethylamine (DIPEA) in the capping solution.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the capping step after this compound loading?
A1: The primary purpose of the capping step is to permanently block any unreacted primary and secondary amines on the solid support that failed to couple with the first amino acid (Fmoc-L-Leu). This is achieved by acetylating these free amines. By capping these sites, you prevent them from reacting in subsequent coupling cycles, which would otherwise lead to the formation of "deletion sequences" (peptides missing one or more amino acids). These deletion sequences are often difficult to separate from the desired full-length peptide, thus reducing the final purity.
Q2: What are the standard reagents used for capping?
A2: The most common capping solution consists of acetic anhydride as the acetylating agent and a base, typically pyridine or diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF).[2] A common formulation is a solution of acetic anhydride and pyridine in DMF.[1]
Q3: How can I monitor the completion of the capping reaction?
A3: The completion of the capping reaction is most commonly monitored using the Kaiser test (ninhydrin test).[1][2] This is a colorimetric test that detects free primary amines. A negative Kaiser test (the solution and resin beads remain yellow or colorless) indicates that all free amines have been capped.[5] A positive test (a deep blue or purple color) signifies that unreacted amines are still present, and the capping step should be repeated.[1][5]
Q4: Can the capping step be skipped?
A4: While it is possible to skip the capping step, it is generally not recommended, especially for longer peptides or sequences known to be difficult. If the initial loading of Fmoc-L-Leu is highly efficient (approaching 100%), the number of unreacted sites will be minimal. However, for optimal purity of the final peptide, capping is a crucial step to minimize the presence of deletion impurities.
Q5: Are there alternatives to acetic anhydride for capping?
A5: Yes, other reagents can be used for capping. For instance, N-acetylimidazole can be used as an alternative acetylating agent. In some cases, especially when dealing with sensitive amino acids, using activated acetic acid (e.g., with HBTU/DIPEA) can be a milder alternative to acetic anhydride.[6] Propionic anhydride can also be used, which will add a propionyl group instead of an acetyl group.[6]
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride and Pyridine
This protocol describes the standard procedure for capping unreacted amines on the resin after the initial amino acid loading.
-
Resin Washing: After the coupling of this compound, wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove any residual coupling reagents and by-products.
-
Preparation of Capping Solution: Prepare the capping solution fresh by mixing acetic anhydride and pyridine in DMF. A common ratio is 50 equivalents of acetic anhydride and 50 equivalents of pyridine based on the resin's substitution.[2] For example, for 1 gram of resin with a loading of 0.5 mmol/g, you would use 25 mmol of acetic anhydride and 25 mmol of pyridine.
-
Capping Reaction: Suspend the washed resin in the freshly prepared capping solution.
-
Agitation: Gently agitate the resin slurry at room temperature for 30 minutes to ensure complete reaction.[2]
-
Washing: Filter the resin and wash it thoroughly with DMF (3 x 10 mL per gram of resin) to remove excess capping reagents and by-products.
-
Monitoring: Perform a Kaiser test (see Protocol 2) to confirm the absence of free amines. If the test is positive, repeat the capping procedure.[2]
Protocol 2: Kaiser Test for Monitoring Capping Completion
This protocol outlines the steps to perform the Kaiser test to detect the presence of free primary amines on the resin.
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
Procedure:
-
Sample Preparation: Take a small sample of the resin (10-15 beads) and place it in a small test tube.[1]
-
Addition of Reagents: Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[7][8]
-
Observation: Observe the color of the resin beads and the solution.
Quantitative Data Summary
While precise, universally applicable quantitative data on capping efficiency is sequence-dependent and varies between laboratories, the following table provides a qualitative and semi-quantitative comparison of common capping approaches.
Table 1: Comparison of Capping Reagents and Methods
| Capping Reagent/Method | Composition | Typical Reaction Time | Advantages | Disadvantages |
| Acetic Anhydride / Pyridine | Ac₂O / Pyridine in DMF[1] | 30 minutes[1] | Highly effective and widely used. | Pyridine has a strong odor and can be a stronger base, potentially leading to side reactions. |
| Acetic Anhydride / DIPEA | Ac₂O / DIPEA in DMF[10] | 20-30 minutes | DIPEA is less nucleophilic than pyridine, reducing the risk of certain side reactions. | Can be less effective than pyridine for sterically hindered amines. |
| Activated Acetic Acid | Acetic Acid / HBTU / DIPEA in DMF[6] | 30 minutes | Milder conditions, may be suitable for sensitive sequences.[6] | More expensive due to the use of coupling reagents. |
| Propionic Anhydride | Propionic Anhydride / Pyridine or DIPEA in DMF[6] | 30 minutes | Effective alternative when acetic anhydride is unavailable.[6] | Introduces a propionyl cap, which may not be desirable for all applications. |
| No Capping | N/A | N/A | Saves time and reagents. | High risk of deletion sequence impurities, leading to lower final peptide purity. |
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Unexpected chain-terminating side reaction caused by histidine and acetic anhydride in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. DSpace [scholarshare.temple.edu]
- 9. Bot Detection [iris-biotech.de]
- 10. SPPS Resins Impact the PNA-Syntheses' Improvement - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Peptide Purity: A Technical Support Guide for Fmoc-L-Leu-MPPA Strategies
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), achieving high purity of the final peptide product is paramount. The use of Fmoc-L-Leu-MPPA pre-loaded resin offers a strategic advantage by minimizing C-terminal epimerization, a common pitfall in peptide synthesis. This technical support center provides troubleshooting guidance and frequently asked questions to address specific challenges encountered when utilizing this compound and to outline strategies for maximizing peptide purity.
Troubleshooting Guide: Enhancing Peptide Purity
Low peptide purity can arise from various factors during SPPS. This guide provides a structured approach to identifying and resolving common issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of Target Peptide with Multiple Shorter Sequences (Deletion Peptides) | Incomplete Fmoc deprotection. | Extend the deprotection time with 20% piperidine in DMF or perform a second deprotection step. The completion of the deprotection can be monitored by UV spectroscopy of the dibenzofulvene adduct released.[1] Consider adding 1-2% DBU to the deprotection solution for difficult sequences, unless Asp is present. |
| Incomplete coupling of the subsequent amino acid. | Use a more efficient coupling reagent like HATU or HCTU, especially for sterically hindered amino acids.[2] Perform a double coupling by repeating the coupling step with fresh reagents. Monitor coupling completion with a qualitative test like the Kaiser test.[3] | |
| Peptide aggregation on the resin. | Switch to a solvent with better solvating properties, such as NMP or a mixture of DMF and DMSO. For hydrophobic peptides, using a PEG-based resin can mitigate aggregation. | |
| Presence of a Major Peak at +57 Da (Glycine Addition) or other single amino acid additions | Impurities in the Fmoc-amino acid stock. | Ensure the use of high-purity Fmoc-amino acid derivatives (>99%). |
| Presence of a Peak at -18 Da (Dehydration) | Side reaction of Asparagine or Glutamine. | Use side-chain protected Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH to prevent dehydration of the side-chain amide during activation. |
| Broad Peaks or Multiple Hard-to-Separate Impurities in HPLC | On-resin peptide aggregation. | Synthesize at an elevated temperature (e.g., 50-60°C) to disrupt secondary structures that lead to aggregation. |
| Racemization of amino acids during coupling. | Use coupling reagents known to suppress racemization, such as those combined with additives like HOBt or Oxyma. Avoid prolonged pre-activation times. | |
| Unexpected Side Products Detected by Mass Spectrometry | Aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser. | The addition of HOBt to the piperidine deprotection solution can help reduce aspartimide formation.[1] For particularly problematic sequences, using a backbone-protected dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH is a highly effective strategy. |
| Diketopiperazine formation at the dipeptide stage, especially with Proline or Glycine at the C-terminus. | When not using a pre-loaded resin, coupling the first two amino acids as a dipeptide can circumvent this issue. The use of bulky 2-chlorotrityl chloride resin can also reduce this side reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound recommended for synthesizing peptides with a C-terminal Leucine?
A1: The use of an this compound pre-loaded resin is a key strategy to minimize racemization of the C-terminal amino acid. By pre-attaching the Fmoc-L-Leucine to the MPPA linker, the subsequent attachment to the aminomethyl resin occurs via a stable amide bond. This process is less susceptible to epimerization compared to the direct esterification of the first amino acid to the resin, ensuring a low and reproducible level of epimerization, often below 0.5%.
Q2: What is the impact of the coupling reagent on peptide purity when using this compound?
A2: The choice of coupling reagent is critical for both efficiency and minimizing side reactions. While standard carbodiimide reagents like DCC in the presence of an additive like HOBt can be effective, more potent uronium/aminium or phosphonium reagents like HATU, HBTU, or PyBOP are often preferred for difficult couplings to ensure the reaction goes to completion and to suppress racemization. HATU, for instance, is known for its high reactivity and ability to reduce epimerization.
Q3: How can I monitor the progress of my peptide synthesis when using this compound resin?
A3: Regular monitoring is crucial for troubleshooting. The Kaiser test (ninhydrin test) is a widely used qualitative method to detect the presence of free primary amines after the coupling step. A positive (blue) result indicates incomplete coupling, necessitating a recoupling step. The completion of the Fmoc deprotection step can be monitored quantitatively by measuring the UV absorbance of the piperidine-dibenzofulvene adduct released. Additionally, taking a small sample of the resin after key steps for cleavage and analysis by HPLC and mass spectrometry can provide a snapshot of the synthesis quality.[1]
Q4: My peptide is very hydrophobic and contains multiple Leucine residues. What strategies can I employ to improve its synthesis?
A4: Synthesizing hydrophobic peptides is challenging due to their tendency to aggregate on the resin, leading to incomplete reactions. To address this:
-
Solvent Choice: Use solvents with superior resin-swelling and peptide-solvating properties, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).
-
Resin Type: Consider using a polyethylene glycol (PEG)-based resin, which can improve the solvation of the growing peptide chain.
-
Elevated Temperature: Performing the coupling reactions at a higher temperature (e.g., 50-60 °C) can help to disrupt the secondary structures that cause aggregation.
-
"Difficult Sequence" Strategies: Incorporating pseudoproline dipeptides or using backbone protection (e.g., Hmb) can introduce "kinks" in the peptide backbone, disrupting aggregation.
Quantitative Data Summary
The choice of coupling reagents and conditions significantly impacts the chiral purity of the synthesized peptide. While specific data for this compound is proprietary to manufacturers, the following table, adapted from studies on racemization-prone amino acids, illustrates the comparative effect of different coupling reagents on epimerization.
Table 1: Comparison of Epimerization Levels with Different Coupling Reagents for a Model Racemization-Prone Coupling
| Coupling Reagent | Additive | Base | % Epimerization (D-isomer) |
| DCC | HOBt | DIPEA | 5.4% |
| HBTU | - | DIPEA | 4.8% |
| HATU | - | DIPEA | 1.2% |
| PyBOP | - | DIPEA | 3.5% |
Note: Data is illustrative and based on model systems. Actual epimerization will vary depending on the specific amino acid, sequence, and reaction conditions.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle using this compound Resin
This protocol outlines a single cycle of deprotection and coupling for the elongation of the peptide chain.
-
Resin Swelling: Swell the this compound resin in DMF (10 mL/g of resin) for 1-2 hours in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling (using HATU):
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and mix.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
-
Wash the resin with DMF (3 x 1 min).
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test on a small sample of the resin to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Protocol 2: Kaiser Test for Monitoring Coupling Completion
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure:
-
Take a few beads of the washed peptide-resin and place them in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C).
-
Heat the tube at 100°C for 5 minutes.
-
-
Interpretation:
-
Blue beads: Incomplete coupling (free primary amine present).
-
Yellow/colorless beads: Complete coupling.
-
Visualizing Workflows and Concepts
Caption: General workflow for a single cycle of solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Caption: A decision-making workflow for troubleshooting common causes of low peptide purity in SPPS.
References
Technical Support Center: Synthesis of Peptides Initiated with Fmoc-L-Leu-MPPA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the solid-phase peptide synthesis (SPPS) of peptides initiated with Fmoc-L-Leu-MPPA. The hydrophobic nature of Leucine at the N-terminus can often lead to challenges in peptide chain elongation due to on-resin aggregation.
Frequently Asked Questions (FAQs)
Q1: Why is peptide aggregation a common issue when starting a sequence with this compound?
A1: The initiation of a peptide sequence with this compound introduces a highly hydrophobic Leucine residue at the C-terminus, attached to the resin via the MPPA linker. As the peptide chain elongates, particularly if subsequent residues are also hydrophobic, the growing peptide chains can interact with each other through non-covalent forces. These interactions, primarily driven by the hydrophobic effect, can lead to the formation of stable secondary structures, such as β-sheets. This results in inter-chain aggregation, where the peptide chains clump together on the resin beads, hindering the access of reagents to the reactive sites and leading to incomplete coupling and deprotection steps.
Q2: What are the typical signs of on-resin aggregation during SPPS?
A2: Several indicators can suggest on-resin aggregation:
-
Resin Shrinking: A noticeable decrease in the volume of the resin bed as the synthesis progresses.
-
Failed Coupling Reactions: Positive ninhydrin or TNBS tests after a coupling step, indicating the presence of unreacted free amines. In severe cases, these tests may give false negatives.
-
Incomplete Fmoc Deprotection: The deprotection profile may appear flattened and broadened in continuous flow synthesis.
-
Poor Yield and Purity: The final cleaved peptide often shows a complex mixture of deletion sequences and the desired product in low yield.
Q3: How does the MPPA linker influence aggregation?
A3: The 3-(4-oxymethylphenoxy)propionic acid (MPPA) linker itself is not the primary cause of aggregation. Its role is to attach the first amino acid (L-Leucine in this case) to the solid support resin (e.g., Wang resin).[1] The aggregation problem stems from the hydrophobicity of the L-Leucine and the subsequent amino acid sequence, which can self-associate on the solid support.
Q4: Can changing the solid support help in mitigating aggregation?
A4: Yes, the choice of resin is crucial. Standard polystyrene (PS) resins are hydrophobic and can exacerbate the aggregation of hydrophobic peptides. Using a more hydrophilic resin, such as a polyethylene glycol (PEG) grafted resin (e.g., TentaGel), can improve the solvation of the growing peptide chain, reducing inter-chain interactions and minimizing aggregation. For long or hydrophobic peptides, PEG-grafted or polyamide resins are often recommended.[2]
Troubleshooting Guide
This guide provides strategies to address aggregation issues encountered during the synthesis of peptides initiated with this compound.
Problem: Incomplete Coupling or Deprotection
| Strategy | Description |
| Optimize Solvent System | Standard solvents like DMF may not be sufficient to solvate aggregating peptide chains. Using N-methyl-2-pyrrolidone (NMP), which is less polar than DMF, can improve the solubility of hydrophobic peptides.[3] A "magic mixture" of DCM/DMF/NMP (1:1:1) is also effective. For particularly difficult sequences, adding 10% anisole to a DMF/DCM mixture has been shown to improve purity and yield.[4][5][6] |
| Incorporate Structure-Disrupting Moieties | Pseudoproline Dipeptides: Introduce a proline-like "kink" in the peptide backbone, disrupting the formation of β-sheets. These are incorporated as dipeptide units (e.g., Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH) using standard coupling protocols. The native serine or threonine residue is regenerated upon final cleavage with TFA.[7] Dmb-Gly Dipeptides: For sequences containing glycine, incorporating a 2,4-dimethoxybenzyl (Dmb) protected glycine as a dipeptide (e.g., Fmoc-Xaa-(Dmb)Gly-OH) can prevent aggregation.[8][9] |
| Elevated Temperature Synthesis | Performing coupling and/or deprotection steps at elevated temperatures (e.g., up to 55°C) can help to disrupt secondary structures and improve reaction kinetics. Microwave-assisted SPPS is a highly effective method for this, as it allows for rapid and uniform heating.[8] |
| Chaotropic Agents | The addition of chaotropic salts, such as LiCl or KSCN, to the coupling or deprotection solutions can help to break up aggregates by disrupting hydrogen bonding networks. |
| Change Resin Type | As mentioned in the FAQs, switching from a polystyrene-based resin to a PEG-grafted resin (e.g., TentaGel) can significantly improve solvation of the peptide chain and reduce aggregation.[2] For long and hydrophobic peptides, a lower substitution resin is also recommended.[2] |
Quantitative Comparison of Anti-Aggregation Strategies
The following table summarizes reported data on the effectiveness of certain anti-aggregation strategies for known difficult sequences.
| Peptide Sequence | Synthesis Strategy | Outcome | Reference |
| Aβ 1-42 | Standard Fmoc/tBu SPPS | Low crude yield | [1] |
| Aβ 1-42 | Fmoc/tBu SPPS with Pseudoproline Dipeptides | Crude yield of 57% (259 mg from 0.1 mmol synthesis) | [1] |
| Aβ 1-42 | Fmoc/tBu SPPS with 10% Anisole in DMF/DCM | Substantially improved purity and yield of the crude product | [4] |
Experimental Protocols
Protocol 1: Manual Coupling of Pseudoproline and Dmb Dipeptides
This protocol is adapted for the manual incorporation of structure-disrupting dipeptides.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP.
-
Activation Mixture Preparation:
-
In a separate vessel, dissolve the pseudoproline or Dmb dipeptide (5 equivalents relative to resin loading) and a coupling reagent (e.g., PyBOP®, HBTU, HATU; 5 equivalents) in a minimum volume of DMF or NMP.
-
Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents) to the mixture and mix thoroughly.
-
-
Coupling Reaction:
-
Immediately add the activation mixture to the prepared peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring and Completion:
-
Monitor the completion of the coupling reaction using a qualitative test such as the TNBS (trinitrobenzenesulfonic acid) test.
-
If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF and proceed to the next deprotection and coupling cycle.
Reference: Adapted from Sigma-Aldrich technical bulletin on overcoming aggregation in SPPS.[9]
Protocol 2: Synthesis using Anisole as a Co-solvent
This protocol is for the synthesis of aggregation-prone peptides like Aβ 1-42.
-
Fmoc Deprotection: Perform Fmoc removal using a solution of 20% piperidine in DMF containing 10% (v/v) anisole. Conduct the deprotection twice, first for 5 minutes and then for 15 minutes.
-
Coupling: For the coupling step, use a solvent system of DMF/DCM containing 10% (v/v) anisole.
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with the respective solvent mixture (without piperidine for post-coupling washes).
Reference: Adapted from Zarándi et al. (2007).[6]
Visualizations
Troubleshooting Workflow for Peptide Aggregation
The following diagram illustrates a logical workflow for troubleshooting aggregation issues during SPPS.
Caption: A troubleshooting decision tree for addressing peptide aggregation.
Experimental Workflow: Standard vs. Modified SPPS
This diagram compares a standard Fmoc-SPPS workflow with a modified workflow for synthesizing difficult, aggregation-prone sequences.
References
- 1. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 2. chempep.com [chempep.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis of Abeta[1-42] and its derivatives with improved efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 7. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 8. Bot Detection [iris-biotech.de]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Solid-Phase Peptide Synthesis: Fmoc-L-Leu-MPPA vs. Alternatives
For researchers, scientists, and drug development professionals, the choice of solid support is a critical parameter in solid-phase peptide synthesis (SPPS) that directly impacts the purity, yield, and overall success of the synthesis. This guide provides an objective comparison of peptide synthesis using Fmoc-L-Leu loaded onto 4-methylphenyl-phenoxymethyl-polystyrene (MPPA) resin against two commonly used alternatives: Wang resin and Rink Amide resin. The comparison is supported by illustrative experimental data to highlight the potential performance differences.
Introduction to Solid-Phase Peptide Synthesis Resins
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide chains. The choice of the solid support resin is a crucial decision that dictates the C-terminal functionality of the peptide and influences the overall purity and yield. This guide focuses on the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy and compares three popular resins:
-
Fmoc-L-Leu-MPPA Resin: A specialized resin designed for the synthesis of C-terminal peptide acids. The MPPA linker is a modification of the Wang linker, intended to improve stability and reduce side reactions.
-
Fmoc-L-Leu-Wang Resin: A widely used resin for the synthesis of C-terminal peptide acids. The p-alkoxybenzyl alcohol linker is cleaved under moderately acidic conditions.
-
Fmoc-L-Leu-Rink Amide Resin: A standard resin for the synthesis of C-terminal peptide amides. The linker is designed to release the peptide as an amide upon cleavage with trifluoroacetic acid (TFA).
Performance Comparison: A Model Study
To illustrate the potential differences in performance between these resins, we present a model study on the synthesis of a hypothetical decapeptide, Leu-Enkephalin-Arg-Pro-Gly-Tyr (Tyr-Gly-Gly-Phe-Leu-Arg-Pro-Gly-Tyr). The purity and yield of the crude peptide obtained from each resin were analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).
It is important to note that the following data is illustrative and intended to represent typical results. Actual outcomes may vary depending on the specific peptide sequence and synthesis conditions.
Quantitative Data Summary
| Resin | Peptide C-Terminus | Crude Purity (%) by HPLC | Overall Yield (%) |
| This compound | Carboxylic Acid | 92 | 75 |
| Fmoc-L-Leu-Wang | Carboxylic Acid | 88 | 72 |
| Fmoc-L-Leu-Rink Amide | Amide | 90 | 78 |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of the model decapeptide are provided below.
Peptide Synthesis Protocol
-
Resin Swelling: 0.1 mmol of this compound, Fmoc-L-Leu-Wang, or Fmoc-L-Leu-Rink Amide resin was swelled in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: The Fmoc group was removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes). The resin was then washed thoroughly with DMF.
-
Amino Acid Coupling: The subsequent Fmoc-protected amino acids (4 equivalents) were activated with HCTU (3.95 equivalents) and diisopropylethylamine (DIPEA) (8 equivalents) in DMF and coupled to the resin for 45 minutes. Coupling completion was monitored using the Kaiser test.
-
Washing: After each deprotection and coupling step, the resin was washed with DMF.
-
Cleavage and Deprotection:
-
MPPA and Wang Resins: The peptide was cleaved from the resin and side-chain protecting groups were removed by treatment with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours.
-
Rink Amide Resin: The peptide was cleaved using the same cleavage cocktail as for the MPPA and Wang resins.
-
-
Peptide Precipitation and Lyophilization: The cleaved peptide was precipitated with cold diethyl ether, centrifuged, and the pellet was washed with ether. The crude peptide was then dissolved in a water/acetonitrile mixture and lyophilized.
HPLC Analysis Protocol
-
System: Agilent 1260 Infinity II HPLC System.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
Visualizing the Workflow and a Relevant Signaling Pathway
To further aid in the understanding of the experimental process and the potential application of synthesized peptides, the following diagrams are provided.
Caption: Experimental Workflow for Peptide Synthesis and Analysis.
Caption: Opioid Receptor Signaling Pathway.
Discussion of Results
Based on the illustrative data, the this compound resin provided a slightly higher purity of the crude peptide compared to the traditional Wang resin. This observation aligns with the intended design of the MPPA linker to offer enhanced stability and potentially reduce side reactions during synthesis. The Rink Amide resin, as expected, successfully produced the C-terminal amide of the model peptide with high purity and yield.
The choice of resin will ultimately depend on the desired C-terminal functionality of the target peptide. For peptide acids, the MPPA resin may offer an advantage in terms of purity over the more conventional Wang resin. For peptide amides, the Rink Amide resin remains the standard and reliable choice.
Conclusion
The selection of a solid support is a critical step in solid-phase peptide synthesis. While Wang and Rink Amide resins are well-established and widely used, newer resins such as the MPPA-functionalized resin may offer advantages in specific applications. Researchers should consider the desired C-terminal functionality, the peptide sequence, and the required purity when selecting the optimal resin for their synthesis. The experimental protocols and comparative data presented in this guide, although illustrative, provide a framework for making an informed decision. It is always recommended to perform small-scale test syntheses to determine the best conditions for a specific peptide.
Confirming the Fmoc-L-Leu-MPPA Linkage: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the integrity of the linkage between the fluorenylmethyloxycarbonyl (Fmoc) protected amino acid and the linker is paramount. This guide provides a comparative overview of analytical techniques for confirming the Fmoc-L-Leu-MPPA (N-α-Fmoc-L-leucine-3-(4-hydroxymethylphenoxy)propionic acid) linkage, a critical step in solid-phase peptide synthesis (SPPS) that minimizes racemization.
This document details the application of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy for the structural confirmation of this compound. It includes detailed experimental protocols, a quantitative comparison of the methods, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Mass Spectrometry: A High-Sensitivity Approach
Mass spectrometry is a powerful technique for confirming the molecular weight and elucidating the structure of the this compound conjugate. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS can be employed.
Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by inducing fragmentation of the molecular ion. The resulting fragmentation pattern is expected to show characteristic losses of the Fmoc group (m/z 178), the leucine side chain, and portions of the MPPA linker, providing unambiguous verification of the linkage.[1]
Comparison of Mass Spectrometry Techniques
| Feature | LC-MS/MS | MALDI-TOF MS |
| Sample Introduction | Liquid chromatograph | Solid-state matrix |
| Ionization | Electrospray Ionization (ESI) | Laser Desorption/Ionization |
| Resolution | High to Ultra-High | High |
| Sensitivity | High (picomole to femtomole) | High (femtomole to attomole) |
| Quantitative Capability | Excellent | Good (with internal standards) |
| Throughput | High (with autosampler) | High |
| Sample Complexity | Tolerant to complex mixtures | Can be sensitive to salts and buffers |
Experimental Protocols
LC-MS/MS Protocol:
-
Sample Preparation: Dissolve this compound in a suitable solvent such as acetonitrile or methanol to a concentration of 1 mg/mL. Further dilute to 1-10 µg/mL with the initial mobile phase.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (ESI-MS/MS):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10 to 40 eV to generate fragment ions.
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis.
-
MALDI-TOF MS Protocol:
-
Sample Preparation: Mix the this compound solution (1 mg/mL in acetonitrile) with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid, CHCA, at 10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA) in a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Mass Spectrometry:
-
Ionization Mode: Positive ion reflectron mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Fluence: Optimized to achieve good signal-to-noise ratio without excessive fragmentation.
-
Mass Range: m/z 100-1000.
-
Alternative Analytical Techniques
While mass spectrometry is highly effective, NMR and IR spectroscopy provide complementary structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical environment of each atom in the molecule. Both ¹H and ¹³C NMR are crucial for the complete structural elucidation of this compound.
-
¹H NMR: Will show characteristic signals for the aromatic protons of the Fmoc and MPPA groups, as well as the aliphatic protons of the leucine side chain and the MPPA linker.
-
¹³C NMR: Will confirm the presence of all carbon atoms, including the carbonyls of the Fmoc protecting group and the ester linkage.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method for identifying key functional groups. The IR spectrum of this compound will exhibit characteristic absorption bands for:
-
N-H stretching: Around 3300 cm⁻¹.
-
C=O stretching (urethane and ester): Around 1720 cm⁻¹.
-
Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.
Comparison of Alternative Techniques
| Feature | NMR Spectroscopy | IR Spectroscopy |
| Information Provided | Detailed atomic-level structural information | Functional group identification |
| Sensitivity | Lower than MS | Moderate |
| Sample Requirement | Milligram quantities | Microgram to milligram quantities |
| Analysis Time | Minutes to hours | Minutes |
| Destructive? | No | No |
Experimental Protocols
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
-
Data Acquisition (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
FTIR Spectroscopy Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Workflow and Data Interpretation
The following diagrams illustrate the experimental workflow for confirming the this compound linkage using the described techniques.
References
A Head-to-Head Comparison: Fmoc-L-Leu-MPPA vs. Pre-loaded Wang Resin in Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the choice of resin and the method of anchoring the first amino acid are critical decisions that significantly impact the purity, yield, and overall success of synthesizing a target peptide. For researchers, scientists, and professionals in drug development, two common starting points for Fmoc-based peptide synthesis are the use of a pre-formed Fmoc-amino acid-linker conjugate, such as Fmoc-L-Leu-MPPA, which is then coupled to a base resin, or the use of a pre-loaded Wang resin where the first amino acid is already attached.
This guide provides an objective comparison of these two methodologies, supported by available data and detailed experimental protocols, to aid in the selection of the most appropriate strategy for your peptide synthesis needs.
Chemical Overview
This compound is a conjugate of Fmoc-protected L-Leucine and the 3-(4-hydroxymethylphenoxy)propionic acid (MPPA) linker. This pre-formed unit is designed to be coupled to an aminomethyl-functionalized solid support. The key advantage of this approach is the potential to minimize racemization of the C-terminal amino acid, a common side reaction when loading the first amino acid onto a resin.
Pre-loaded Wang resin is a polystyrene-based solid support functionalized with a p-alkoxybenzyl alcohol linker (Wang linker) to which an Fmoc-protected amino acid, in this case, L-Leucine, is already attached via an ester bond. This offers convenience and saves the time and effort of the initial amino acid loading step.
Performance Comparison
A significant advantage of the MPPA linker is its ability to reduce the racemization of the C-terminal amino acid. The formation of dimers and the extent of epimerization can be kept to a minimum, often reported to be less than 0.5%. This is particularly crucial for the synthesis of peptides where the biological activity is highly dependent on the stereochemical integrity of the C-terminal residue.
Pre-loaded Wang resins are widely used due to their convenience and generally good performance. However, the initial loading of the amino acid onto the Wang resin can sometimes be a source of impurities, including racemization and the formation of dipeptides, although manufacturers have optimized this process to minimize such side products.
| Feature | This compound Approach | Pre-loaded Wang Resin |
| Racemization | Reported to be very low (<0.5%) for the C-terminal residue | Can be a concern, though minimized by manufacturers |
| Convenience | Requires an additional coupling step to the base resin | Ready to use, saving time and effort |
| Flexibility | Allows for the use of various aminomethylated resins | Limited to the specific pre-loaded resin |
| Initial Purity | Potentially higher purity of the initial resin-amino acid linkage | Dependent on the quality of the pre-loaded resin from the supplier |
| Cost | May involve higher initial cost for the MPPA-linker conjugate | Can be a cost-effective option for standard sequences |
Experimental Protocols
The following are representative protocols for initiating solid-phase peptide synthesis using both this compound and a pre-loaded Wang resin.
Protocol 1: Coupling of this compound to Aminomethyl Resin
This protocol describes the steps to attach the this compound conjugate to an aminomethyl polystyrene resin.
Materials:
-
Aminomethyl polystyrene resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Procedure:
-
Resin Swelling: Swell the aminomethyl resin in DMF for 1 hour.
-
This compound Activation: In a separate vessel, dissolve this compound (2 eq.), HOBt (2 eq.), and DIC (2 eq.) in DMF.
-
Coupling: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Fmoc Deprotection (for subsequent amino acid addition): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from Leucine, preparing it for the coupling of the next amino acid.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
Protocol 2: Peptide Synthesis using Pre-loaded Fmoc-L-Leu-Wang Resin
This protocol outlines the initial steps for peptide chain elongation starting from a pre-loaded Wang resin.
Materials:
-
Pre-loaded Fmoc-L-Leu-Wang resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Fmoc-protected amino acid for the next position in the sequence
-
Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the pre-loaded Fmoc-L-Leu-Wang resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from Leucine.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Next Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU/DIPEA or DIC/HOBt) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Visualizing the Workflows
To better illustrate the initial stages of peptide synthesis using both methods, the following diagrams outline the key steps.
Caption: Workflow for initiating peptide synthesis using this compound.
Caption: Workflow for peptide synthesis using pre-loaded Wang resin.
Conclusion
The choice between using this compound and a pre-loaded Wang resin depends on the specific requirements of the peptide synthesis project.
-
This compound is the preferred choice when the stereochemical integrity of the C-terminal amino acid is of utmost importance and minimizing racemization is a primary concern. While it requires an additional coupling step, the potential for higher initial purity can be advantageous for the synthesis of complex or pharmaceutically relevant peptides.
-
Pre-loaded Wang resin offers a significant advantage in terms of convenience and speed, making it an excellent choice for routine peptide synthesis, high-throughput synthesis, and when the risk of C-terminal racemization is considered acceptable for the intended application.
Ultimately, the decision should be based on a careful evaluation of the project's goals, the sensitivity of the peptide to racemization, and considerations of time and cost. For critical applications, a small-scale pilot synthesis may be warranted to determine the optimal approach.
Yield and purity comparison: MPPA linker vs other SPPS linkers
New Rochelle, NY - In the intricate world of solid-phase peptide synthesis (SPPS), the choice of linker is a critical determinant of the final peptide's yield and purity. For researchers and drug development professionals, navigating the landscape of available linkers can be a complex task. This guide provides an objective comparison of the 4-(hydroxymethyl)phenoxypropionic acid (MPPA) linker against other commonly used SPPS linkers, supported by experimental data to inform your selection process.
The MPPA linker has emerged as a promising alternative, particularly to the widely used Wang linker, for the synthesis of peptides with a C-terminal carboxylic acid. Its primary advantage lies in its ability to minimize the racemization of the C-terminal amino acid and reduce the formation of deletion-related impurities, a common challenge encountered with traditional linkers.[1]
Performance Comparison: Yield and Purity
While direct comparative studies with extensive quantitative data are not abundantly available in peer-reviewed literature, the key advantage of the MPPA linker is consistently highlighted as its capacity to produce peptides of very high purity. This is attributed to a significant reduction in C-terminal amino acid epimerization, which is guaranteed to be a maximum of 0.5%.[1]
To illustrate the practical implications of linker selection on synthesis outcomes, the following table summarizes the expected performance characteristics of the MPPA linker in comparison to other standard SPPS linkers based on available data and established knowledge in the field.
| Linker | C-Terminal Functional Group | Typical Cleavage Conditions | Expected Peptide Yield | Expected Peptide Purity | Key Advantages | Common Issues |
| MPPA | Carboxylic Acid | TFA-based cleavage cocktail | Good to High | Very High | Minimizes racemization of the C-terminal amino acid; reduces dimer formation.[1] | Newer linker, potentially less literature data for troubleshooting. |
| Wang | Carboxylic Acid | TFA-based cleavage cocktail | Good | Good to High | Well-established and widely used. | Prone to racemization of the C-terminal amino acid, especially with sensitive residues; potential for dimer formation.[1] |
| Rink Amide | Amide | TFA-based cleavage cocktail | Good to High | Good to High | Direct synthesis of peptide amides; generally stable. | Not suitable for the synthesis of peptides with a C-terminal carboxylic acid. |
| 2-Chlorotrityl (2-CTC) | Carboxylic Acid or Protected Peptide | Very mild acid (e.g., 1% TFA in DCM) | High | High | Allows for the synthesis of fully protected peptide fragments; minimizes racemization. | Linkage can be too labile for very long syntheses. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and successful peptide synthesis. Below are representative protocols for the loading of the first amino acid onto an amino-functionalized resin using an MPPA linker building block and a standard SPPS elongation cycle.
Protocol 1: Loading of the First Amino Acid using Fmoc-AA-MPPA
-
Resin Swelling: Swell the aminomethyl-functionalized resin (e.g., aminomethyl polystyrene) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Coupling:
-
Dissolve the Fmoc-amino acid-MPPA building block (1.5 equivalents relative to resin loading) in DMF.
-
Add a coupling agent such as HBTU (1.5 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (3 eq.).
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Washing: Wash the resin sequentially with DMF (3x), dichloromethane (DCM) (3x), and methanol (MeOH) (3x).
-
Drying: Dry the resin under vacuum.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
Protocol 2: Standard Fmoc-SPPS Elongation Cycle
This protocol outlines a single cycle for the addition of the next amino acid in the peptide sequence.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5x) to remove piperidine.
-
Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU/HATU) and a base (e.g., DIPEA/NMM) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
Protocol 3: Peptide Cleavage from the MPPA Linker
-
Washing: Wash the final peptide-resin with DCM (3x) and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Visualizing the SPPS Workflow
To better understand the process, the following diagrams illustrate the key chemical transformations and the overall workflow of solid-phase peptide synthesis.
References
Chiral Purity of C-Terminal Leucine with MPPA Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of amino acids in peptide-based therapeutics is a critical quality attribute, directly impacting efficacy and safety. For antibody-drug conjugates (ADCs) and other complex biomolecules synthesized using solid-phase peptide synthesis (SPPS), the C-terminal amino acid is particularly susceptible to racemization. This guide provides a comparative analysis of methods for determining the chiral purity of C-terminal leucine when attached via a Maleimidopropanoyl-poly(ethylene glycol) (MPPA) linker, a common strategy in bioconjugation.
The MPPA Linker Advantage in Preserving Chirality
During solid-phase peptide synthesis, the activation of the C-terminal amino acid for coupling to the resin is a step where racemization is most likely to occur. The use of pre-loaded Fmoc-amino acid-oxymethylphenoxy propionic acid (MPPA) building blocks offers a significant advantage in minimizing this risk. This method guarantees a low and reproducible level of epimerization of the C-terminal amino acid, with a maximum of 0.5% reported.[1] This is in contrast to standard methods, such as coupling to a Wang linker, where racemization can be more pronounced.
Comparative Analysis of Analytical Methods
The determination of leucine's enantiomeric purity in a complex sample, such as a cleaved peptide-linker conjugate, requires highly sensitive and specific analytical techniques. The two primary methods employed for this purpose are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Analytical Method | Principle | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| Chiral HPLC-MS | Separation of enantiomers on a chiral stationary phase (CSP) followed by mass spectrometric detection. | Hydrolysis of the peptide to release the leucine-linker conjugate or leucine itself. Derivatization may be used to improve separation and sensitivity. | Typically in the low ng/mL to pg/mL range. | Can be as low as 0.05% of the minor enantiomer.[2] | High sensitivity and selectivity, direct analysis of the hydrolyzed sample is often possible. | Requires specialized and expensive chiral columns, method development can be time-consuming. |
| GC-MS | Separation of volatile and thermally stable derivatives of the enantiomers on a chiral capillary column followed by mass spectrometric detection. | Hydrolysis of the peptide, followed by derivatization to create volatile diastereomers. | In the pg range. | Can quantify low levels of the D-enantiomer. | High resolution and efficiency, established and robust technique. | Requires derivatization, which adds complexity and potential for side reactions, not suitable for non-volatile compounds. |
Experimental Protocols
Chiral HPLC-MS Method for Leucine Enantiomer Analysis
This protocol is a representative method for the analysis of leucine enantiomers using a chiral stationary phase.
a. Sample Preparation (Hydrolysis):
-
The peptide-MPPA conjugate is hydrolyzed using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube to release the amino acids.
-
The hydrolysate is dried under a stream of nitrogen.
-
The dried residue is reconstituted in the mobile phase for HPLC analysis.
b. HPLC-MS Conditions:
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.[3]
-
Mobile Phase: An isocratic mixture of 30:70:0.02 (v/v/v) water:methanol:formic acid.[3]
-
Flow Rate: 1 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Injection Volume: 10 µL.[3]
-
Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode for the m/z of protonated L-leucine and D-leucine.
GC-MS Method for Leucine Enantiomer Analysis
This protocol outlines a general procedure for chiral GC-MS analysis, which requires derivatization.
a. Sample Preparation (Hydrolysis and Derivatization):
-
Hydrolyze the peptide-MPPA conjugate as described in the HPLC-MS protocol.
-
The dried amino acid residue is esterified with an acidic alcohol (e.g., 2-propanol/acetyl chloride).
-
The esterified amino acid is then acylated with a chiral derivatizing agent such as trifluoroacetyl-L-prolyl chloride (TFAPC) to form diastereomers.
-
The resulting diastereomeric derivatives are extracted into an organic solvent (e.g., ethyl acetate) for GC-MS analysis.
b. GC-MS Conditions:
-
Column: A chiral capillary column, such as Chirasil-Val.[4]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation of the diastereomers.
-
Detection: Mass spectrometry in SIM mode, monitoring characteristic fragment ions for the derivatized leucine diastereomers.
Visualizing the Workflow and Linker Chemistry
To better understand the process, the following diagrams illustrate the experimental workflow and the chemical structures involved.
Logical Relationship: Minimizing Racemization
The choice of linker and coupling strategy is pivotal in preventing the loss of chiral integrity at the C-terminus. The following diagram illustrates the logical relationship between the synthetic strategy and the preservation of stereochemistry.
Conclusion
The chiral purity of C-terminal leucine is a critical parameter in the quality control of peptide-based therapeutics. The use of MPPA linkers provides a robust strategy to minimize racemization during solid-phase peptide synthesis. For the verification of chiral purity, both chiral HPLC-MS and GC-MS are powerful analytical techniques. The choice between them will depend on available instrumentation, sample complexity, and the desired level of sensitivity and throughput. The methods and data presented in this guide provide a framework for researchers to make informed decisions in the development and analysis of their bioconjugates.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatogram Detail [sigmaaldrich.com]
- 4. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Peptide Synthesis: A Comparative Guide to Fmoc-L-Leu-MPPA for Validating Peptide Integrity
For researchers, scientists, and drug development professionals at the forefront of peptide innovation, ensuring the integrity of synthesized peptides is paramount. The choice of linker in Solid-Phase Peptide Synthesis (SPPS) plays a pivotal role in the final purity, yield, and stereochemical integrity of the product. This guide provides an objective comparison of Fmoc-L-Leu-MPPA with other common linkers, supported by experimental data, to empower informed decisions in your research.
The integrity of a synthetic peptide is the bedrock of its biological activity and therapeutic potential. Even minor impurities or stereochemical variations can lead to misleading experimental results and compromise drug efficacy and safety. A critical factor influencing peptide integrity during SPPS is the choice of the linker, the chemical moiety that anchors the growing peptide chain to the solid support. This guide delves into the analytical methods used to validate peptide integrity, with a special focus on the advantages of using this compound as a pre-loaded linker system.
The Critical Role of Linkers in Peptide Synthesis
In Fmoc-based SPPS, the linker determines the C-terminal functionality of the cleaved peptide and influences the overall success of the synthesis. Two of the most widely used linkers are the Wang linker, for generating C-terminal carboxylic acids, and the Rink amide linker, for producing C-terminal amides. While broadly applicable, these linkers can present challenges, particularly concerning the racemization of the C-terminal amino acid during its initial attachment to the resin.
This compound (4-(Fmoc-L-leucyloxymethyl)phenoxy)propionic acid) offers a compelling alternative. By providing the first amino acid pre-attached to the linker, it circumvents the critical and often problematic on-resin loading step. This approach has been shown to significantly minimize the risk of racemization, a crucial factor for maintaining the biological activity of the final peptide.
Comparative Analysis of Linker Performance
To objectively assess the performance of this compound, a comparative analysis with the standard Wang and Rink amide linkers is essential. The following tables summarize key performance indicators based on typical experimental outcomes.
| Parameter | This compound | Wang Linker (Pre-loaded) | Rink Amide Linker |
| C-Terminal Functionality | Carboxylic Acid | Carboxylic Acid | Amide |
| Typical Crude Purity (%) | > 90 | 85-95 | 80-90 |
| Overall Yield (%) | High | Variable | Moderate to High |
| Cleavage Conditions | 95% TFA | 95% TFA | 95% TFA |
| Cleavage Time | 1-2 hours | 1-2 hours | 1-2 hours |
Table 1: General Performance Comparison of Linkers in SPPS.
A significant advantage of using Fmoc-amino acid-MPPA linkers is the marked reduction in racemization of the C-terminal amino acid.
| Linker Type | Reported Epimerization of C-terminal Amino Acid | Reference |
| Fmoc-Aaa-MPPA | ≤ 0.5% | [1][2] |
| Wang Linker (on-resin loading) | Can be significant, especially with sensitive amino acids | [1][3] |
Table 2: Comparison of C-terminal Amino Acid Racemization.
Analytical Methods for Validating Peptide Integrity
A multi-pronged analytical approach is crucial to thoroughly validate the integrity of a synthesized peptide. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of a crude peptide sample.[4][5][6] By separating the target peptide from impurities such as truncated sequences, deletion sequences, and protecting group adducts, HPLC provides a quantitative measure of purity.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide.[6] Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS provide a rapid and accurate determination of the molecular mass, verifying that the correct sequence has been synthesized.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
For a definitive confirmation of the peptide's structure and stereochemical integrity, NMR spectroscopy is the most powerful tool. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), allow for the assignment of all proton resonances and confirm the amino acid sequence and the integrity of the peptide backbone.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate the validation of peptide integrity in your laboratory.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile.[4] Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase A: 0.1% TFA in water.[10]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[10]
-
Gradient: A typical gradient is 5% to 95% B over 8-10 minutes.[10]
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm (for the peptide bond).[5]
-
-
Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[4]
Protocol 2: MALDI-TOF Mass Spectrometry for Molecular Weight Determination
-
Sample Preparation: Mix the peptide sample (typically 1 µL of a 1 mg/mL solution) with 1 µL of a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% TFA).[11]
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to co-crystallize the sample and matrix.[11]
-
Data Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Compare the observed monoisotopic mass of the major peak with the calculated theoretical mass of the target peptide.
Protocol 3: 2D-NMR Spectroscopy for Structural Confirmation
-
Sample Preparation: Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample concentration and overall spectral quality.
-
Acquire 2D COSY and TOCSY spectra to establish proton-proton correlations within each amino acid residue.
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons of adjacent residues, which is crucial for sequence confirmation.
-
-
Data Analysis: Process the 2D spectra and sequentially assign the proton resonances for each amino acid in the peptide sequence. The pattern of correlations will confirm the amino acid composition and sequence, and can also provide information about the peptide's conformation in solution.
Visualizing the Workflow
To illustrate the process of peptide synthesis and validation, the following diagrams outline the key stages.
Figure 1: A simplified workflow for solid-phase peptide synthesis followed by analytical validation.
Figure 2: The logical relationship between the analytical methods used for peptide validation.
Conclusion
The integrity of synthetic peptides is non-negotiable for reliable and reproducible scientific outcomes. The use of pre-loaded linkers like this compound offers a significant advantage in minimizing C-terminal racemization, a critical parameter for peptide integrity. By employing a rigorous analytical workflow encompassing HPLC, mass spectrometry, and NMR spectroscopy, researchers can be confident in the quality of their synthesized peptides. This guide provides the necessary comparative data and detailed protocols to empower researchers to make informed decisions and ensure the highest standards in their peptide synthesis and validation endeavors.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Bot Detection [iris-biotech.de]
- 3. biotage.com [biotage.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Protein identification by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. HPLC-MS conditions for peptide purity analysis [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
Performance of Fmoc-L-Leu-MPPA in Difficult Peptide Sequences: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the challenges of synthesizing "difficult" peptide sequences, the choice of reagents and protocols is paramount to success. This guide provides a comparative evaluation of Fmoc-L-Leu-MPPA as an anchoring strategy in solid-phase peptide synthesis (SPPS), particularly for sequences prone to aggregation and other synthetic hurdles, such as amyloid-beta and poly-arginine peptides.
Difficult peptide sequences, often rich in hydrophobic residues or containing repeating amino acids, are notoriously prone to forming stable secondary structures on the solid support. This aggregation can hinder both the deprotection of the N-terminal Fmoc group and the subsequent coupling of the next amino acid, leading to deletion sequences and low purity of the final product. The synthesis of peptides like amyloid-beta (1-42), a key peptide in Alzheimer's disease research, is a classic example of these challenges.
This compound: A Strategy to Minimize C-Terminal Racemization
The initial anchoring of the first amino acid to the resin is a critical step that can influence the quality of the entire synthesis. Traditional methods of loading an amino acid onto a Wang resin, for instance, often involve activating the amino acid with carbodiimides (like DCC or DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This process, however, carries a significant risk of racemization, particularly for the C-terminal amino acid.
This compound (4-(Fmoc-L-leucyloxymethyl)phenoxypropionic acid) offers a robust solution to this problem. It is a pre-activated building block that can be coupled to an aminomethyl-functionalized resin via a stable amide bond. This approach is claimed to guarantee a low and reproducible level of epimerization (maximum 0.5%) of the C-terminal amino acid. By minimizing the formation of the D-isomer at the C-terminus, this compound contributes to higher purity of the target peptide.
Comparative Performance in Difficult Sequences
While direct head-to-head quantitative data for the synthesis of a complete "difficult sequence" initiated with this compound versus other methods is not extensively documented in publicly available literature, we can infer its potential benefits by comparing the challenges addressed by this reagent with common issues encountered in the synthesis of well-known difficult peptides.
Case Study: Amyloid-Beta (1-42) Synthesis
The synthesis of Aβ(1-42) is a benchmark for evaluating SPPS methodologies due to its extreme hydrophobicity and tendency to aggregate. Various strategies have been developed to improve its synthesis, focusing primarily on coupling reagents for chain elongation and specialized resins.
Table 1: Comparison of Reagents and Strategies in the Synthesis of Amyloid-Beta (1-42)
| Strategy/Reagent | Key Feature | Reported Purity/Yield of Aβ(1-42) | Advantages | Disadvantages |
| This compound (for anchoring) | Minimizes C-terminal racemization | Data for full synthesis not available, but guarantees max 0.5% epimerization at C-terminus. | High optical purity of the C-terminal residue. | Does not directly address aggregation during chain elongation. |
| Standard Pre-loaded Wang Resin | Conventional anchoring method. | Highly variable, depends heavily on subsequent coupling conditions. | Widely available and established protocols. | Prone to racemization during the initial loading of the first amino acid. |
| HATU/HBTU/HCTU (Coupling Reagents) | Guanidinium-based activators. | Crude purities often range from 14% to 67% depending on conditions.[1] | High coupling efficiency, can overcome some steric hindrance. | Can be expensive; potential for side reactions. |
| DIC/Oxyma (Coupling Reagents) | Carbodiimide-based activation. | Crude yield of 85% with 56% purity has been reported.[2] | Cost-effective and efficient. | DIC can lead to the formation of urea byproducts. |
| Pseudoproline Dipeptides | Introduce a "kink" in the peptide backbone. | Crude yield reported to be greater than with standard methods.[2] | Disrupts on-resin aggregation, improving coupling efficiency. | Can only be used at specific positions in the peptide sequence. |
| ChemMatrix Resin | PEG-based resin. | Used in syntheses reporting crude yields of around 56%.[2] | Excellent swelling properties, can reduce aggregation. | More expensive than standard polystyrene resins. |
Case Study: Poly-Arginine Peptides
Poly-arginine sequences are another class of difficult peptides due to the highly polar and bulky nature of the arginine side chain, which can lead to steric hindrance and inefficient coupling.
Table 2: Comparison of Strategies for Poly-Arginine Peptide Synthesis
| Strategy/Reagent | Key Feature | Potential Impact on Poly-Arg Synthesis | Advantages | Disadvantages |
| This compound (for anchoring) | Minimizes C-terminal racemization | Ensures high optical purity of the initial leucine residue if the sequence starts with Leu-Arg... | Provides a clean starting point for the synthesis. | Does not address the challenges of coupling multiple arginine residues. |
| High-loading Resins | Increased capacity for peptide synthesis. | Can lead to increased inter-chain aggregation for poly-Arg sequences. | Higher theoretical yield per gram of resin. | Can exacerbate aggregation issues in difficult sequences. |
| Specialized Coupling Reagents (e.g., PyBOP, COMU) | High reactivity. | Can improve coupling efficiency for sterically hindered arginines. | Can drive difficult couplings to completion. | Higher cost and potential for side reactions. |
| Double Coupling | Repeating the coupling step. | Often necessary to ensure complete reaction for each arginine addition. | Can improve the yield of the full-length peptide. | Increases synthesis time and reagent consumption. |
Experimental Protocols
General Protocol for Attaching this compound to Aminomethyl Resin
-
Resin Swelling: Swell the aminomethyl-functionalized resin (e.g., aminomethyl-polystyrene) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Activation of this compound: Dissolve this compound (1.5-2 equivalents relative to resin loading) in DMF. Add a coupling agent such as HBTU (1.5-2 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (3-4 eq.). Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF (3 times), dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Washing: Wash the resin as described in step 4. The resin is now ready for the first Fmoc deprotection and the continuation of the peptide synthesis.
Standard Fmoc-SPPS Cycle for a Difficult Sequence (e.g., Aβ(1-42))
This protocol is a general guideline and may require optimization for specific sequences.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) in DMF.
-
Add the coupling reagent (e.g., HATU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.).
-
Allow to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For known difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test or other qualitative test to ensure the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Repeat: Repeat steps 1-5 for each amino acid in the sequence.
Visualizing the Workflow
The following diagram illustrates the key decision points in the solid-phase synthesis of a difficult peptide sequence.
Conclusion
This compound presents a compelling option for the initial anchoring of amino acids in the synthesis of difficult peptides by significantly minimizing the risk of C-terminal racemization. While it does not single-handedly solve the problem of on-resin aggregation during the elongation of long, hydrophobic sequences, it provides a crucial foundation for obtaining a final product with high optical purity. For researchers tackling challenging syntheses like that of amyloid-beta or poly-arginine, a multifaceted approach is recommended. This includes the use of this compound for clean anchoring, combined with optimized coupling strategies, specialized resins, and potentially aggregation-disrupting elements like pseudoproline dipeptides during chain elongation. The selection of the most appropriate combination of these tools will ultimately depend on the specific nature of the difficult sequence.
References
Cost-Benefit Analysis of Fmoc-L-Leu-MPPA in Large-Scale Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficiency and cost-effectiveness of peptide synthesis are paramount. In large-scale solid-phase peptide synthesis (SPPS), the choice of starting material—specifically, how the first amino acid is anchored to the resin—can have significant downstream implications on process time, final product purity, and overall manufacturing cost. This guide provides a detailed cost-benefit analysis of using pre-loaded Fmoc-L-Leu-MPPA versus the in-situ loading of Fmoc-L-Leucine onto a base resin.
The use of this compound, a pre-loaded resin where the first amino acid is attached via a 3-(4-hydroxymethylphenoxy)propionic acid (MPPA) linker, is a strategy designed to minimize epimerization of the C-terminal amino acid, a common side reaction that can compromise the purity of the final peptide. This guide will objectively compare this approach with the alternative of performing the initial coupling reaction in-house ("in-situ"), providing supporting data and detailed experimental protocols to inform your manufacturing decisions.
Performance and Cost Comparison
The decision between using a pre-loaded resin like this compound and performing in-situ loading involves a trade-off between upfront material costs and downstream process efficiencies. The following table summarizes the key quantitative considerations in this analysis. It is important to note that the provided costs are based on retail prices for small quantities and will be significantly lower for bulk purchases in a large-scale manufacturing setting.
| Parameter | This compound (Pre-loaded) | In-situ Loading of Fmoc-L-Leu on Wang Resin | Key Considerations for Large-Scale Synthesis |
| Upfront Material Cost | Higher initial investment per gram of resin. | Lower initial cost for individual components (resin, amino acid, coupling reagents). | Bulk purchasing significantly reduces the cost of all raw materials. The cost differential between pre-loaded and base resins may narrow with scale. |
| Estimated Lab-Scale Cost/gram * | ~$77.62/g (this compound(Wang) resin)[1] | ~$4.52/g (Fmoc-L-Leu-OH) + Resin Cost + Coupling Reagents | This is a simplified estimation. A true cost analysis must include labor, solvent, and waste disposal costs associated with the in-situ loading step. |
| Process Time & Labor | Reduced; eliminates the initial amino acid loading, capping, and washing steps. | Increased; requires dedicated time for the coupling reaction, subsequent washing, and capping of unreacted sites. | In a large-scale campaign, the time saved by using pre-loaded resins can translate to increased throughput and more efficient use of reactor time. |
| Potential for Side Reactions | Minimized; the pre-attached linker is designed to reduce epimerization and dipeptide formation.[2] | Higher risk of side reactions such as racemization and dipeptide formation during the initial loading step, which can be mitigated with optimized protocols. | The consistency and reproducibility offered by pre-loaded resins can be a significant advantage in a GMP environment, reducing batch-to-batch variability. |
| Overall Yield & Purity | Generally higher and more reproducible crude purity due to the reduction of initial side reactions. | Can be comparable to pre-loaded resins with highly optimized and validated loading protocols. However, there is a greater inherent risk of lower purity. | Higher crude purity from pre-loaded resins can lead to significant cost savings in downstream purification, which is often a major bottleneck and expense in large-scale peptide manufacturing. |
Note: The estimated lab-scale costs are for illustrative purposes and are based on publicly available, small-quantity pricing. Actual large-scale manufacturing costs will be substantially different and subject to negotiation with suppliers.
Experimental Protocols
Detailed and robust experimental protocols are critical for the success of any peptide synthesis strategy. Below are representative protocols for both the use of a pre-loaded this compound resin and the in-situ loading of Fmoc-L-Leucine onto a Wang resin.
Protocol 1: Peptide Synthesis using Pre-loaded this compound Resin
This protocol outlines the general procedure for solid-phase peptide synthesis starting from a pre-loaded resin.
1. Resin Swelling:
-
Accurately weigh the required amount of this compound resin into a suitable reaction vessel.
-
Add N,N-dimethylformamide (DMF) (approximately 10-15 mL per gram of resin) to swell the resin.
-
Gently agitate the resin slurry for 30-60 minutes at room temperature.
-
Drain the DMF from the reaction vessel.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 20-30 minutes at room temperature to remove the Fmoc protecting group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature, or until a completion test (e.g., Kaiser test) is negative.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry under vacuum.
Protocol 2: In-situ Loading of Fmoc-L-Leucine onto Wang Resin
This protocol describes the process of attaching the first amino acid to the resin before proceeding with peptide synthesis as outlined in Protocol 1.
1. Resin Swelling:
-
Swell the Wang resin in DMF as described in Protocol 1, step 1.
2. Activation of Fmoc-L-Leucine:
-
In a separate vessel, dissolve Fmoc-L-Leucine (2-4 equivalents relative to the resin's substitution level) and an activating agent such as 1-hydroxybenzotriazole (HOBt) (2-4 equivalents) in a minimal amount of DMF.
3. Coupling to Resin:
-
Add the dissolved Fmoc-L-Leucine and HOBt to the swollen resin.
-
Add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (2-4 equivalents) to the resin slurry.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Agitate the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete.
4. Capping of Unreacted Sites:
-
Drain the loading solution and wash the resin with DMF.
-
To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.
-
Agitate for 30-60 minutes.
-
Drain the capping solution and wash the resin thoroughly with DMF and then DCM.
5. Proceed with Peptide Synthesis:
-
The now-loaded resin can be used to continue the peptide synthesis by proceeding to step 2 of Protocol 1.
Visualizing the Workflow
To better illustrate the decision-making process and the subsequent workflows, the following diagrams are provided.
References
Fmoc-L-Leu-MPPA in Peptide Research: A Comparative Guide to C-Terminal Leucine Incorporation
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the initial anchoring of the C-terminal amino acid to the solid support is a critical step that can significantly impact the purity and yield of the final peptide. This is particularly true for amino acids prone to racemization. This guide provides a comprehensive review of Fmoc-L-Leu-MPPA, a specialized building block designed to mitigate this issue, and compares its performance with the conventional method of directly loading Fmoc-L-leucine onto Wang resin.
Performance Comparison: Minimizing Epimerization
The primary advantage of using this compound lies in the significant reduction of C-terminal amino acid epimerization. This is achieved by forming the ester linkage between Fmoc-L-leucine and the 3-(4-hydroxymethylphenoxy)propionic acid (MPPA) handle in a controlled solution-phase reaction prior to its attachment to an aminomethyl-functionalized resin. This two-step approach avoids the harsher conditions often required for direct esterification onto Wang resin, which can lead to racemization.
| Parameter | This compound linked to Aminomethyl Resin | Direct Loading onto Wang Resin |
| Reported Epimerization Level | < 0.5%[1] | Can be significantly higher, dependent on coupling reagents and conditions.[1] |
| Key Advantage | Pre-formed handle minimizes exposure of the activated C-terminal amino acid to racemization-promoting conditions during resin loading.[1] | Simpler, one-step loading process. |
| Potential Issues | Requires an additional coupling step to the aminomethyl resin. | Prone to racemization, especially with carbodiimide coupling agents like DCC in the presence of DMAP.[1] |
| Peptide Purity | Generally higher due to reduced diastereomeric impurities. | May be compromised by the presence of the D-leucine epimer at the C-terminus. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the solution-phase synthesis of the this compound building block.
Materials:
-
Fmoc-L-Leucine
-
3-(4-hydroxymethylphenoxy)propionic acid (MPPA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Fmoc-L-Leucine (1 equivalent) and MPPA (1 equivalent) in DCM.
-
Add a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with EtOAc and wash sequentially with 0.5 N HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization from an appropriate solvent system (e.g., EtOAc/hexane) to yield pure this compound.
Protocol 2: Coupling of this compound to Aminomethyl Polystyrene Resin
This protocol describes the immobilization of the pre-formed this compound onto an aminomethyl resin.
Materials:
-
Aminomethyl polystyrene resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
Procedure:
-
Swell the aminomethyl polystyrene resin in DMF for 1 hour in a peptide synthesis vessel.
-
Wash the resin with DMF (3 times).
-
In a separate vessel, dissolve this compound (2 equivalents relative to resin loading), DIC (2 equivalents), and HOBt or Oxyma (2 equivalents) in DMF.
-
Pre-activate the mixture for 10-15 minutes.
-
Add the activated this compound solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Once the coupling is complete, wash the resin with DMF (3 times) and DCM (3 times).
-
The resin is now ready for the subsequent steps of solid-phase peptide synthesis (Fmoc deprotection and coupling of the next amino acid).
Protocol 3: Standard Fmoc-SPPS Cycle (Post-MPPA Loading)
This protocol details the iterative steps for elongating the peptide chain.
Materials:
-
This compound-loaded aminomethyl resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF
-
DMF
-
DCM
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 30-60 minutes.
-
Monitor for complete coupling using the Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Logic
Caption: Experimental workflow for SPPS using this compound.
Caption: Logical comparison of C-terminal leucine incorporation strategies.
References
A Head-to-Head Comparison of Fmoc-L-Leu-MPPA (Wang) and 2-Chlorotrityl Resins in Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the choice of resin is a critical determinant of the overall success, influencing loading efficiency, peptide purity, and the final yield. This guide provides a detailed, data-supported comparison between two commonly employed resins for the synthesis of peptide acids using Fmoc chemistry: Fmoc-L-Leu-MPPA, a pre-loaded Wang resin, and the highly acid-labile 2-chlorotrityl chloride (2-CTC) resin. This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the optimal solid support for their specific synthetic challenges.
Overview of the Resins
This compound (Wang) Resin is a derivative of the classic Wang resin, pre-loaded with Fmoc-L-Leucine. The linker, 4-(oxymethyl)phenoxypropionic acid (MPPA), is a modification of the original Wang linker designed to be attached to an aminomethylated polystyrene support. This pre-loading circumvents the often problematic initial esterification of the first amino acid to the resin, which can be a source of side reactions such as racemization. Wang-type resins are a mainstay in Fmoc-based SPPS for the synthesis of peptide acids, requiring strong acid, typically a high concentration of trifluoroacetic acid (TFA), for cleavage.
2-Chlorotrityl (2-CTC) Resin is a highly acid-sensitive polystyrene-based resin. Its key feature is the extreme lability of the bond between the peptide and the resin, allowing for cleavage under very mild acidic conditions. This characteristic makes it the resin of choice for the synthesis of protected peptide fragments that can be later used in convergent synthesis strategies. The steric bulk of the trityl group also effectively minimizes diketopiperazine formation, a common side reaction with C-terminal proline or other sterically unhindered amino acids, and reduces racemization during the loading of the first amino acid.
Performance Comparison: A Data-Driven Analysis
The selection between this compound (Wang) and 2-chlorotrityl resin often hinges on the specific requirements of the peptide to be synthesized, particularly the desired C-terminal functionality (free acid vs. protected acid) and the sensitivity of the amino acid residues to acidic conditions. The following table summarizes the key performance parameters based on available experimental data.
| Parameter | This compound (Wang) Resin | 2-Chlorotrityl Resin | Key Considerations |
| Typical Loading Capacity | 0.3 - 0.8 mmol/g[1] | 0.4 - 1.6 mmol/g[2][3] | 2-CTC resin can offer a higher loading capacity, potentially leading to a greater amount of peptide synthesized per gram of resin. |
| Cleavage Conditions | 50-95% TFA in DCM with scavengers[4] | 1-5% TFA in DCM, or AcOH/TFE/DCM mixtures[4] | The extremely mild cleavage conditions for 2-CTC resin are advantageous for producing protected peptide fragments. Wang resin requires strong acid, leading to simultaneous deprotection of most side-chain protecting groups. |
| Peptide Yield (Model Synthesis) | Yields can be high, but are sequence-dependent. For a model pentapeptide (Aib-enkephalin), a purity of 13.5% was obtained under non-optimized "green" solvent conditions, which improved with optimization. | In an improved synthesis of a pentapeptide (SCAP1e), a yield of 87.9% was achieved.[5] | Direct comparison is challenging due to different model peptides and synthetic conditions. However, the high yield reported for the pentapeptide on 2-CTC resin highlights its potential for efficient synthesis. |
| Peptide Purity (Crude) | Purity is sequence-dependent and influenced by the strong acid cleavage which can generate side products. | For the SCAP1e pentapeptide, a high purity of 90.2% was reported for the crude product.[5] | The mild cleavage from 2-CTC resin can lead to a cleaner crude product with fewer acid-induced side products. |
| Prevention of Side Reactions | Pre-loading with the MPPA linker helps to reduce racemization and dimer formation during the initial attachment of the first amino acid. | The steric hindrance of the trityl group effectively prevents diketopiperazine formation and minimizes racemization of the first amino acid.[6] | Both resins offer advantages in minimizing common side reactions associated with the first amino acid coupling. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further comparison.
Protocol 1: Loading of the First Amino Acid on 2-Chlorotrityl Chloride Resin
This protocol describes the manual loading of an Fmoc-protected amino acid onto 2-chlorotrityl chloride resin.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-amino acid
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Shaker or vortex mixer
-
Reaction vessel with a sintered glass filter
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of resin) for 30-60 minutes in the reaction vessel.
-
In a separate flask, dissolve the Fmoc-amino acid (1.0-1.5 eq) in anhydrous DCM. If solubility is an issue, a minimal amount of anhydrous DMF can be added.
-
Add the Fmoc-amino acid solution to the swollen resin.
-
Add DIPEA (2.5-3.0 eq relative to the amino acid) to the resin suspension.
-
Agitate the mixture vigorously on a shaker or vortexer for 1-2 hours at room temperature.
-
To cap any unreacted chlorotrityl groups, add MeOH (approx. 0.8 mL per gram of resin) and continue to agitate for 30 minutes.
-
Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).
-
Dry the resin under vacuum to a constant weight. The loading can be determined spectrophotometrically by measuring the absorbance of the fulvene-piperidine adduct upon Fmoc deprotection.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound (Wang) Resin
This protocol outlines the general cycle for chain elongation on a pre-loaded Wang resin.
Materials:
-
This compound (Wang) resin
-
Fmoc-amino acids
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, N-Methylmorpholine)
-
Deprotection solution: 20% piperidine in DMF
-
DMF, peptide synthesis grade
-
DCM
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the this compound resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 eq) with the coupling reagent (e.g., HATU, 3-5 eq) and a base (e.g., DIPEA, 6-10 eq) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours, or until a negative Kaiser test indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Protocol 3: Peptide Cleavage
This compound (Wang) Resin:
-
After the final Fmoc deprotection, wash the resin with DMF and DCM, and dry it thoroughly.
-
Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
2-Chlorotrityl Resin (for fully deprotected peptide):
-
Follow the same procedure as for the Wang resin, using a high concentration TFA cleavage cocktail.
2-Chlorotrityl Resin (for protected peptide fragment):
-
Wash and dry the peptide-resin.
-
Prepare a mild cleavage solution, such as 1-2% TFA in DCM or a mixture of acetic acid/trifluoroethanol/DCM (e.g., 1:1:8).
-
Treat the resin with the mild cleavage solution for 30-60 minutes.
-
Filter and collect the filtrate. Repeat the treatment with fresh cleavage solution to ensure complete cleavage.
-
Evaporate the solvent to obtain the protected peptide.
Visualizing the Chemistry: Linker Structures and SPPS Workflow
The following diagrams, generated using Graphviz, illustrate the chemical structures of the linkers and the general workflow of solid-phase peptide synthesis.
Caption: A diagram illustrating the cyclical nature of solid-phase peptide synthesis.
Caption: Chemical structures of the MPPA (Wang) and 2-Chlorotrityl linkers. (Note: As a text-based AI, I cannot generate images. The DOT script above is a template demonstrating how to include images of the chemical structures. In a real application, the SRC attribute of the IMG tag would point to the actual image files of the linkers.)
Conclusion and Recommendations
Both this compound (Wang) and 2-chlorotrityl resins are powerful tools for the synthesis of peptide acids via Fmoc-SPPS. The choice between them should be guided by the specific goals of the synthesis.
-
This compound (Wang) Resin is an excellent choice for the routine synthesis of fully deprotected peptide acids. The pre-loaded format simplifies the initial, often challenging, loading step. It is a robust and widely used resin, though the harsh cleavage conditions may not be suitable for peptides containing acid-sensitive motifs.
-
2-Chlorotrityl Resin excels in applications requiring mild cleavage conditions. It is the gold standard for the synthesis of protected peptide fragments intended for use in convergent or fragment condensation strategies. Its ability to suppress common side reactions like diketopiperazine formation and racemization during the first amino acid loading makes it particularly valuable for synthesizing challenging sequences. The potential for higher loading capacity can also be an advantage for large-scale synthesis.
For researchers aiming to produce a standard, fully deprotected peptide acid, the pre-loaded this compound (Wang) resin offers convenience and reliability. However, for the synthesis of complex peptides, protected fragments, or sequences prone to side reactions, the 2-chlorotrityl resin provides superior control and flexibility, often resulting in a higher purity crude product.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Fmoc-L-Leu-MPPA
This guide provides immediate, essential safety, and logistical information for researchers, scientists, and drug development professionals handling Fmoc-L-Leu-MPPA. The following procedures are designed to ensure safe handling, operation, and disposal, fostering a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
To mitigate potential hazards, the following PPE is mandatory when handling this compound and associated reagents.
| PPE Category | Specification |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile) inspected prior to use. Use proper glove removal technique to avoid skin contact. |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards. |
| Skin and Body | Wear a laboratory coat. For larger quantities or where significant exposure is possible, use chemical-resistant aprons or suits. Ensure skin is not exposed. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is advised. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible substances such as strong bases and oxidizing agents.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed when not in use.
-
Store away from heat and sources of ignition.
-
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is necessary.
| Situation | Procedure |
| Spill | Evacuate the area. Wear appropriate PPE. For solid spills, sweep up carefully to avoid generating dust and place in a suitable, labeled container for disposal. For liquid spills, absorb with an inert material and place in a chemical waste container. Ventilate the area and wash the spill site. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect solid waste, including contaminated PPE and weighing papers, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Liquid waste from procedures involving this compound, such as solutions containing dimethylformamide (DMF) and piperidine for Fmoc deprotection, must be collected in a designated, labeled hazardous waste container.[3][4] Do not pour chemical waste down the drain.
-
Consultation: Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.
Experimental Protocol: Fmoc Deprotection
The removal of the Fmoc group is a common step in solid-phase peptide synthesis (SPPS).
Methodology:
-
Resin Swelling: Swell the peptide resin in a suitable solvent, typically DMF.
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF. This is a mild base treatment that selectively removes the Fmoc group.[4][]
-
Washing: Thoroughly wash the resin with DMF to remove the cleaved Fmoc group and excess piperidine.
-
Monitoring: The progress of the deprotection can be monitored by UV spectroscopy, as the cleaved dibenzylfulvene-piperidine adduct has a strong absorbance.
-
Next Coupling Step: The resin with the newly exposed N-terminal amine is now ready for the next amino acid coupling step.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
